Tucaresol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDONBRPTABQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233247 | |
| Record name | Tucaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84290-27-7 | |
| Record name | Tucaresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucaresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tucaresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCARESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Immunomodulatory Landscape of Tucaresol: A Deep Dive into its Mechanism of Action on CD4+ T Cells
For Immediate Release
Milan, Italy - This technical whitepaper provides a comprehensive analysis of the mechanism of action of Tucaresol, an orally active immunomodulatory agent, with a specific focus on its effects on CD4+ T lymphocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and therapeutic development.
Executive Summary
This compound has emerged as a significant immunomodulatory compound that enhances cell-mediated immunity. Clinical and in vitro studies have demonstrated its capacity to function as a host-targeted antiviral agent, primarily through the controlled stimulation of CD4+ T helper cells.[1][2][3] This document elucidates the signaling pathways influenced by this compound, presents quantitative data on its effects on CD4+ T cell subsets and cytokine production, and provides detailed experimental protocols for key assays used in its evaluation.
Core Mechanism of Action: Co-stimulation of CD4+ T Cell Activation
This compound's primary mechanism of action on CD4+ T cells is centered on its role as a co-stimulatory signal in T cell activation. Notably, this co-stimulation is dependent on the T cell receptor (TCR) engagement with its cognate antigen presented by an antigen-presenting cell (APC) but occurs independently of the CD28 co-stimulatory pathway.[4][5]
Signaling Pathway
Upon engagement of the TCR/CD3 complex, this compound provides a secondary signal that potentiates the downstream signaling cascade. This leads to an enhanced activation of Phospholipase C-gamma (PLC-γ). Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increased production of IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical event in T cell activation. This heightened and sustained calcium flux ultimately leads to the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T cells), which translocate to the nucleus and induce the transcription of key genes involved in T cell proliferation and cytokine production, most notably Interleukin-2 (IL-2).
Quantitative Effects of this compound on CD4+ T Cells
Clinical and in vitro studies have quantified the impact of this compound on various aspects of CD4+ T cell function and population dynamics.
In Vivo Effects on CD4+ T Cell Populations in HIV-infected Individuals
A Phase I/II clinical trial in HIV-positive patients demonstrated that this compound treatment led to significant changes in CD4+ T cell counts.
| Parameter | Patient Group | Observation | Reference |
| CD4+ Percentage | Viraemic patients commencing treatment | Increase observed | [1] |
| Naive CD4+ Cells | Patients on stable HAART | Increase observed, supporting the generation of new T cells | [1] |
In Vitro Effects on T Cell Proliferation and Cytokine Production
In vitro studies using Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected individuals have shown that this compound's effects are dependent on the baseline CD4+ T cell count of the donor.
| Parameter | Condition | Result | Optimal Concentration | Reference |
| T Cell Proliferation | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |
| Antigen-stimulated PBMCs (HIV+ donors with <500 CD4+ cells/µl) | Marginal effect | N/A | [4] | |
| IL-2 Production | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |
| IFN-γ Production | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |
| IL-10 Production | Antigen-stimulated PBMCs | No significant modification | N/A | [4] |
| CD25 Expression | Mitogen-stimulated T cells (Healthy Controls) | Augmented | 100-300 µM | [4] |
| Mitogen-stimulated T cells (HIV-infected individuals) | No significant modification | N/A | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
PBMC Isolation and In Vitro this compound Treatment
This protocol describes the isolation of PBMCs from whole blood and their subsequent treatment with this compound for downstream functional assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Antigen (e.g., influenza A virus, HIV-1 gp160 peptides) or mitogen (e.g., Phytohemagglutinin (PHA))
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Transfer the PBMCs to a new tube and wash twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
Plate the cells at a density of 2 x 10^6 cells/mL in 96-well plates.
-
Add the desired concentration of antigen or mitogen to the wells.
-
Add this compound at final concentrations ranging from 1 µM to 500 µM (optimal range typically 100-300 µM). Include a vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and the cells for proliferation or surface marker analysis (Flow Cytometry).
Measurement of Cytokine Production by ELISA
This protocol outlines the quantification of IL-2 and IFN-γ in culture supernatants from this compound-treated PBMCs.
Materials:
-
Culture supernatants from the experiment in section 4.1.
-
Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of CD4+ T Cell Subsets by Flow Cytometry
This protocol describes the staining of PBMCs to identify and quantify naive (CD45RA+) and memory (CD45RO+) CD4+ T cell subsets.
Materials:
-
PBMCs from in vivo studies or in vitro cultures
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD45RA, anti-CD45RO
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
Add the antibody cocktail to 100 µL of the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating first on lymphocytes, then on CD3+ T cells, followed by CD4+ T helper cells. Within the CD4+ population, differentiate naive (CD45RA+) and memory (CD45RO+) subsets.
Conclusion
This compound represents a promising immunomodulatory agent with a distinct mechanism of action on CD4+ T cells. By providing a CD28-independent co-stimulatory signal, it enhances T cell activation, proliferation, and the production of Th1-type cytokines. This activity is particularly effective in individuals with a relatively preserved CD4+ T cell count. The detailed understanding of its signaling pathway and its quantifiable effects on the immune system, as outlined in this whitepaper, provides a solid foundation for its further clinical development and application in various disease contexts characterized by compromised cell-mediated immunity.
References
- 1. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. medrxiv.org [medrxiv.org]
- 4. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Deep-Dive into Curcumin: A Dual-Action Antiviral and Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curcumin, a naturally occurring polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its multifaceted therapeutic properties. Beyond its well-documented anti-inflammatory and antioxidant effects, a growing body of evidence highlights its potential as a dual antiviral and immunomodulatory agent. This technical guide provides an in-depth analysis of curcumin's antiviral activity against a range of viruses and its intricate modulation of the host immune response. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying molecular pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral and immunomodulatory therapies.
Antiviral Activity of Curcumin
Curcumin exerts its antiviral effects through a multi-pronged approach, targeting various stages of the viral life cycle, including viral entry, replication, and egress. Its broad-spectrum activity has been demonstrated against both RNA and DNA viruses.
Quantitative Data on Antiviral Efficacy
The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values of curcumin against various viruses, providing a quantitative measure of its antiviral potency and therapeutic window.
| Virus Family | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.447 | 268.7 | 600 | [1] |
| Flaviviridae | Dengue Virus (DENV-2) | Vero | 8.5 | >500 | >58.8 | |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 10 | >100 | >10 | |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 3.3 | >100 | >30.3 | |
| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | 0.47 | 33.1 | 70.4 | |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 10.3 | >100 | >9.7 |
Note: IC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and experimental conditions used.
Immunomodulatory Effects of Curcumin
Curcumin's immunomodulatory properties are intricately linked to its antiviral activity. By modulating key signaling pathways, it can dampen excessive inflammatory responses that often contribute to the pathology of viral infections, while also enhancing certain aspects of the host's antiviral defenses.
Modulation of Key Signaling Pathways
Curcumin has been shown to interact with and modulate several critical signaling pathways involved in the immune response to viral infections.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many viruses activate this pathway to promote their own replication and to induce a pro-inflammatory state. Curcumin has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
References
Tucaresol: A Technical Guide to its Role in T Helper Cell Reconstitution
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tucaresol (formerly 589C80) is an orally active, small-molecule immunomodulator that has demonstrated a significant capacity to influence T helper cell function and numbers. Originally investigated for sickle cell anemia, its immunomodulatory properties became a focal point for research, particularly in the context of viral diseases characterized by compromised cell-mediated immunity, such as HIV. This document provides a detailed overview of the core mechanism of action, signaling pathways, and both in vitro and clinical data supporting this compound's role in reconstituting CD4+ T helper cells. Methodologies from key experiments are presented to facilitate understanding and replication, and quantitative data are summarized for comparative analysis.
Core Mechanism of Action: Schiff Base-Mediated Co-stimulation
This compound's primary mechanism involves functioning as a co-stimulatory molecule for T cells. It is a substituted benzaldehyde containing a carbonyl group that forms a transient, covalent Schiff base with primary amine groups present on the surface of T lymphocytes.[1][2] This chemical interaction mimics the physiological co-stimulation provided by antigen-presenting cells (APCs), thereby enhancing T-cell activation in a manner independent of the classical CD28 co-stimulatory pathway.[2][3] This unique mechanism allows this compound to augment T-cell receptor (TCR)-dependent signaling and subsequent cellular responses.[1]
Caption: this compound substitutes for APCs to provide co-stimulation.
Intracellular Signaling Pathway: Enhancement of Calcium Mobilization
This compound's co-stimulatory signal directly primes the TCR-dependent calcium signaling pathway.[1] Upon TCR engagement (e.g., by an anti-CD3 antibody), T cells pre-treated with this compound exhibit enhanced phosphorylation of phospholipase C-γ (PLC-γ). This leads to increased production of inositol 1,4,5-triphosphate (IP3), which in turn triggers a more robust and sustained mobilization of intracellular calcium (Ca2+).[1] This amplified calcium signal is a critical second messenger that correlates directly with the functional enhancement of Interleukin-2 (IL-2) production, a key cytokine for T cell proliferation and survival.[1]
Caption: this compound enhances the TCR-dependent calcium signaling cascade.
Quantitative Data from In Vitro and Clinical Studies
This compound's effects on T helper cells have been quantified in both preclinical and clinical settings. In vitro studies established a clear dose-response relationship, while clinical trials in HIV-infected individuals provided evidence of its ability to modulate T cell populations in vivo.
Table 1: In Vitro Effects of this compound on T Cell Function
| Parameter | Cell Type | Condition | Optimal Concentration | Result | Reference |
|---|---|---|---|---|---|
| T Cell Proliferation | PBMCs from HIV+ individuals (>500 CD4 cells/µl) | Antigen-stimulated | 100-300 µM | Increased proliferation | [3] |
| Cytokine Production | PBMCs from HIV+ individuals (>500 CD4 cells/µl) | Antigen-stimulated | 100-300 µM | Increased IL-2 and IFN-γ production | [3] |
| Calcium Mobilization | Primary CD4+ T cells | Anti-CD3 stimulation | 50 µM and 300 µM | Significantly higher Ca2+ response vs. control | [1] |
| Dose-Response Profile | CD4+ T cells | Anti-CD3 stimulation | 100-300 µM | Bell-shaped curve for Ca2+ flux enhancement |[1][3] |
Table 2: Key Outcomes from Phase 1b/2a HIV Clinical Trial
| Patient Group | Intervention | Key T Cell Outcome | Timepoint | Result | Reference |
|---|---|---|---|---|---|
| All Patients | This compound (pulse-dose escalation) | Naive T cells (CD4+/CD45RA+) | Sustained | Sustained increase observed | [4] |
| HAART + this compound | This compound (pulse-dose escalation) | Memory T cells (CD4+/CD45R0+) | Week 12 | Significant increase (p < 0.05) | [4] |
| Immunological Non-responders + this compound | This compound (pulse-dose escalation) | Memory T cells (CD4+/CD45R0+) | Week 13 | Significant increase (p < 0.05) | [4] |
| HAART + this compound | this compound (pulse-dose escalation) | Interleukin-10 (IL-10) | Weeks 8, 12, 16 | Considerable reduction (p < 0.001) |[4] |
Experimental Protocols
4.1. In Vitro Immunomodulation Assay [3]
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from HIV-infected individuals and healthy controls.
-
Stimulation: PBMCs were stimulated with various antigens, including influenza A virus, gp160 peptide, and HLA alloantigens, or with mitogens.
-
This compound Treatment: this compound was added to cell cultures at concentrations ranging up to 300 µM to determine the dose-response curve. The optimal range was found to be 100-300 µM.
-
Analysis:
-
Proliferation: Assessed via standard proliferation assays (e.g., thymidine incorporation).
-
Cytokine Production: Levels of IL-2, IFN-γ, and IL-10 in culture supernatants were measured by ELISA.
-
Surface Marker Expression: CD25 expression on T cells was analyzed using flow cytometry.
-
Gene Expression: PCR analyses were used to confirm the immunomodulatory properties.
-
Caption: Generalized workflow for assessing this compound's in vitro effects.
4.2. Phase 1b/2a HIV Clinical Trial Protocol [4][5]
-
Study Population: 24 HIV-positive patients were divided into four groups. Half of the patients were receiving Highly Active Antiretroviral Therapy (HAART) prior to the trial, while the other half were HAART-naive. One subgroup on HAART consisted of immunological non-responders.
-
Study Design: A 16-week, open-label, pulse-dose escalation protocol was employed to allow for drug wash-out between doses and assess immunological changes.
-
Dosing Regimen:
-
Week 1: One 25 mg dose.
-
Week 4: 25 mg/day for 4 days.
-
Week 8: 50 mg/day for 4 days.
-
Week 12: 100 mg/day for 4 days.
-
-
Primary Endpoints: Changes in T-cell function and numbers. This included monitoring percentages of naive (CD4+/CD45RA+) and memory (CD4+/CD45R0+) T lymphocytes, as well as plasma cytokine levels (IL-2, IL-10, IL-12).
Caption: Overview of the patient groups and dosing in the HIV trial.
Conclusion
This compound represents a novel approach to T cell immunotherapy through its unique mechanism of Schiff base-mediated, CD28-independent co-stimulation. By priming the TCR-dependent calcium signaling pathway, it effectively enhances T helper cell proliferation and the production of Type 1 cytokines. Clinical data from trials in HIV-infected individuals support these in vitro findings, demonstrating this compound's ability to increase both naive and memory CD4+ T cell populations. These properties highlight its potential as a host-targeted agent for reconstituting or protecting T helper cell immunity in diseases characterized by T cell dysfunction. Further investigation into optimized dosing regimens and combination therapies is warranted to fully realize its therapeutic utility.
References
- 1. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound down-modulation of MUC1-stimulated human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opastpublishers.com [opastpublishers.com]
Tucaresol: A Technical Overview of its Direct Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tucaresol is a clinical-stage, orally active small molecule that has demonstrated a dual mechanism of antiviral activity. While its immunomodulatory properties, specifically the co-stimulation of CD4+ T helper cells, are well-documented, this guide focuses on its second, less-explored characteristic: its direct antiviral activity against a range of viruses. This document provides a comprehensive overview of the currently available in-vitro data on this compound's direct antiviral efficacy, details the experimental methodologies used in these assessments, and visualizes the proposed mechanisms and experimental workflows.
Direct Antiviral Activity Spectrum
A broad in-vitro pan-viral screen has identified that this compound exhibits direct, albeit sometimes weak, antiviral activity against several DNA and RNA viruses. The antiviral effect is believed to be mediated through a direct interaction with viral proteins, with a potential mechanism involving the inhibition of viral capsid assembly in the case of the Hepatitis B virus.[1][2] The 2,6-dihydroxybenzaldehyde scaffold of this compound is thought to be the key molecular component responsible for this direct antiviral action.[2]
The antiviral screening, supported by the US National Institute of Health (NIH/NIAID), established a cutoff for quantifiable efficacy at an EC50 value of less than 50 µM.[2] Viruses that were susceptible to the direct in-vitro antiviral activity of this compound are detailed in the table below.
Table 1: Summary of this compound's In-Vitro Direct Antiviral Activity
| Virus | Virus Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Assay Type | Cell Line | Virus Strain | Positive Control (EC50) |
| Human Immunodeficiency Virus (HIV) | RNA | 35 | >50 | >1.4 | Reverse Transcriptase Activity | PBMCs | HIV-1BR/92/004 | AZT (0.42 nM) |
| Human Herpesvirus 6B (HHV-6B) | DNA | 7.5 | N/A | N/A | Quantitative PCR (qPCR) | MOLT-3 | Z2g | Cidofovir (10.3 µM) |
| Human Papillomavirus 11 (HPV-11) | DNA | 18.4 | N/A | N/A | Nano-Glo Luciferase | C-33A | HE611260 | Guanine (2.7 µM) |
| Measles Virus (MeV) | RNA | 37 | N/A | N/A | Cytopathic Effect (CPE) | Vero 76 | CC | N/A |
| Hepatitis B Virus (HBV) | DNA | <0.32 to >51 | N/A | N/A | Primary Antiviral & HBsAg Assays | AD38 | HepAD38 | N/A |
N/A: Not Available in the provided source material. 1Initial primary assay showed EC50 < 0.32 µM, while repeated assays yielded EC50 > 5 µM. HBsAg assays provided EC50 values of 1.9 µM and 7 µM.[2]
Viruses with No Observable In-Vitro Activity
In the same pan-viral screen, this compound did not exhibit quantifiable activity (EC50 ≥ 50 µM) against the following nine viruses[2]:
-
Influenza A (H1N1, swine flu)
-
Rift Valley Fever Virus
-
Adenovirus 5
-
Varicella-Zoster Virus
-
Epstein-Barr Virus
-
Cowpox Virus
-
Vaccinia Virus
-
Herpes Simplex Virus 1
-
Herpes Simplex Virus 2
Experimental Protocols
The following sections detail the methodologies employed in the in-vitro antiviral assays for this compound.
Human Immunodeficiency Virus (HIV) Assay
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood buffy coats.[2]
-
Virus Strain: Clinical strain HIV-1BR/92/004.[2]
-
Methodology:
-
This compound was prepared as a 10 mM stock solution in DMSO.[2]
-
PBMCs were cultured and infected with the HIV-1 strain.[2]
-
The culture was incubated for 7 days at 37°C with 5% CO2.[3]
-
Antiviral efficacy was determined by quantifying HIV replication through the measurement of cell-free HIV reverse transcriptase activity in the tissue culture supernatant.[2][3]
-
-
Cytotoxicity Assay: Cellular toxicity was assessed using the tetrazolium dye XTT.[2][3]
Human Herpesvirus 6B (HHV-6B) Assay
-
Testing Laboratory: University of Alabama.[3]
-
Cell Line: MOLT-3.[3]
-
Virus Strain: Z2g.[3]
-
Methodology: Antiviral activity was determined using a Quantitative Polymerase Chain Reaction (qPCR) assay to quantify viral DNA.[3]
Human Papillomavirus 11 (HPV-11) Assay
-
Testing Laboratory: University of Alabama.[3]
-
Cell Line: C-33A.[3]
-
Virus Strain: HE611260.[3]
-
Methodology: Efficacy was measured using a Nano-Glo Luciferase assay.[3]
Measles Virus (MeV) Assay
-
Methodology: Antiviral efficacy was assessed by observing the viral-induced visible cytopathic effect (CPE).[2][3]
Hepatitis B Virus (HBV) Assay
-
Testing Laboratory: Institute for Antiviral Research, Frederick, Maryland.[3]
-
Cell Line: AD38.[3]
-
Virus Strain: HepAD38.[3]
-
Methodology: A primary antiviral assay was conducted, along with a secondary assay to measure the reduction in Hepatitis B surface antigen (HBsAg) particles.[2]
Proposed Mechanism of Direct Antiviral Action
This compound's direct antiviral activity is distinct from its immunomodulatory effects. The proposed mechanism involves direct interaction with viral components, with the 2,6-dihydroxybenzaldehyde scaffold of the molecule being the putative active moiety.[2]
For the Hepatitis B virus, a more specific mechanism has been suggested: the inhibition of viral capsid assembly. By interfering with this crucial step in the viral life cycle, this compound may disrupt the formation of new, infectious virions.[1][2] For other susceptible viruses, the mechanism is thought to be a specific, though potentially weak, binding interaction with viral proteins.[2]
Conclusion
This compound presents a compelling profile with dual antiviral mechanisms. While its direct antiviral activity, as measured by in-vitro EC50 values, may be characterized as weak to moderate for several viruses, its excellent safety profile and oral bioavailability suggest that therapeutically relevant concentrations may be achievable in humans.[1][2][3] The synergy between its direct antiviral effects and its ability to stimulate a CD4+ T helper cell-mediated immune response could offer a unique therapeutic advantage.[1][2] Further research is warranted to fully elucidate the molecular targets of its direct antiviral action and to explore its potential in combination therapies for the identified susceptible viral infections.
References
In-Vitro Antiviral Activity of Tucaresol Against HIV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucaresol is an orally active, clinical-stage small molecule that has demonstrated a dual mechanism of action against the Human Immunodeficiency Virus (HIV). While its primary therapeutic potential is believed to lie in its function as a host-targeted immunomodulator, in-vitro studies have confirmed a direct, albeit modest, antiviral effect. This technical guide provides a comprehensive overview of the in-vitro antiviral activity of this compound against HIV, detailing the quantitative efficacy, experimental methodologies, and the proposed mechanisms of action. The information presented is intended to support further research and development efforts in the field of HIV therapeutics.
Quantitative In-Vitro Efficacy of this compound against HIV
The antiviral activity and cytotoxicity of this compound have been evaluated in in-vitro assays using human peripheral blood mononuclear cells (PBMCs). The key quantitative data from these studies are summarized in the table below. For comparison, data for the well-established reverse transcriptase inhibitor, Zidovudine (AZT), which was evaluated in parallel as a positive control, is also included.
| Compound | EC50 (µM)a | CC50 (µM)b | Therapeutic Index (TI)c |
| This compound | 35 | >50 | >1.4 |
| AZT | 0.00042 | Not Reported | Not Applicable |
a The half-maximal effective concentration, representing the concentration of the drug that inhibits 50% of viral replication.[1][2]
b The half-maximal cytotoxic concentration, representing the concentration of the drug that causes 50% cell death.[1]
c Calculated as CC50/EC50.[1]
The data indicates that this compound possesses direct anti-HIV activity, although this activity is less potent than that of established antiretroviral drugs like AZT.[1] The optimal range for this compound's immunomodulatory effects in vitro has been observed to be between 100 and 300 µM.[3][4]
Experimental Protocols
The following sections detail the methodologies employed in the in-vitro evaluation of this compound's anti-HIV activity.
Cell and Virus Preparation
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) were utilized for the antiviral assays. These cells were isolated from whole blood buffy coats.[1]
-
Cell Stimulation: Prior to infection, PBMCs were stimulated to proliferate using Phytohemagglutinin (PHA-P).[1]
-
Virus Strain: The clinical strain of HIV-1BR/92/004 was used for the infection of PBMCs.[1]
Antiviral Activity Assay
The direct antiviral activity of this compound was determined by quantifying the inhibition of HIV replication in infected PBMCs.
-
Compound Preparation: this compound was prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[1]
-
Assay Setup: Two-fold serial dilutions of this compound were prepared in assay media and added in triplicate to a predetermined dilution of the HIV-1 virus stock.[1]
-
Incubation: The virus and compound mixture was incubated for 30 minutes at 37°C in a 5% CO2 environment.[1]
-
Cell Plating and Infection: Following incubation, the PHA-P stimulated PBMCs were resuspended in fresh tissue culture medium and plated in a 96-well microtiter plate. The virus-Tucaresol mixture was then added to the cells.[1]
-
Culture Period: The infected cell cultures were maintained for 7 days at 37°C with 5% CO2.[1]
-
Quantification of Viral Replication: After the 7-day incubation period, the level of HIV replication was determined by measuring the activity of cell-free HIV reverse transcriptase in the tissue culture supernatant.[1]
Cytotoxicity Assay
The cytotoxicity of this compound on PBMCs was evaluated using the tetrazolium dye XTT assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action in the context of HIV infection:
-
Direct Antiviral Activity: As demonstrated by the in-vitro assays, this compound has a direct inhibitory effect on HIV replication.[1][2] However, the concentration required for this effect is relatively high (EC50 = 35 µM), suggesting this may not be its primary mode of action in a clinical setting.[1][2]
-
Immunomodulatory Activity: this compound functions as a host-targeted antiviral agent by modulating the immune response.[1][5][6] Its key immunomodulatory effects include:
-
Co-stimulation of CD4+ T helper cells: this compound enhances the function of CD4+ T cells, which are the primary targets of HIV. This stimulation is independent of the CD28 co-stimulatory pathway.[3]
-
Enhancement of Type 1 Cytokine Production: It increases the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), cytokines that are crucial for an effective cell-mediated immune response against viral infections.[3]
-
Reduction of IL-10: Clinical data has shown that this compound administration is associated with a decrease in interleukin-10 (IL-10).[1][7] High levels of IL-10 can suppress virus-specific T-cell responses.[1]
-
Stimulation of Cytotoxic T-Lymphocyte (CTL) Activity: this compound has been shown to stimulate the activity of HIV-specific CTLs, which are responsible for killing virus-infected cells.[7][8]
-
It is hypothesized that the in-vivo efficacy of this compound may result from a synergistic effect between its direct antiviral activity and its immunomodulatory properties.[1][2]
Conclusion
This compound presents a unique profile with both direct antiviral and immunomodulatory activities against HIV. While its in-vitro potency as a direct antiviral agent is modest, its ability to enhance the host's immune response against the virus is a promising area for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutic strategies for HIV infection. Further studies are warranted to explore the full potential of this compound, particularly in combination with other antiretroviral agents.
References
- 1. medrxiv.org [medrxiv.org]
- 2. medrxiv.org [medrxiv.org]
- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. preprints.org [preprints.org]
- 7. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Tucaresol's Immunomodulatory Properties in SIV Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol (formerly 589C80) is an orally active immunomodulator that has demonstrated potential as a host-targeted antiviral agent. Its mechanism centers on the reconstitution and protection of CD4+ T helper cells, which are critical components of the adaptive immune system and primary targets of lentiviruses like the Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV).[1][2] This document provides a technical guide to the immunomodulatory properties of this compound, with a specific focus on its effects observed in preclinical SIV models. The data presented herein is crucial for understanding its potential therapeutic utility in immunodeficiency contexts.
Core Mechanism of Action: Controlled T-Cell Co-stimulation
This compound's primary immunomodulatory effect is the controlled co-stimulation of CD4+ T helper cells.[1] This action enhances cell-mediated immunity, which is often compromised during viral infections. A key characteristic of this compound is that it does not act as a general immunostimulant in individuals with a normal immune status, thereby avoiding the risk of hyperactive responses such as cytokine storms.[1]
The signaling pathway of this compound is distinct from standard co-stimulatory pathways. Research has shown that this compound co-stimulates the CD3-dependent triggering of T-cells, a crucial step in T-cell activation.[3] Notably, this stimulation is independent of the CD28 co-stimulatory pathway.[3] This unique mechanism suggests that this compound could be effective even when CD28 signaling is downregulated or impaired, a common occurrence in chronic viral infections.
Preclinical Efficacy in SIV-Infected Macaque Model
The most direct evidence of this compound's antiviral potential in a relevant preclinical model comes from a study involving SIV-infected macaques. This study, while limited in scale, provided significant proof-of-concept data.
Data Presentation
The quantitative outcomes from the SIV macaque study are summarized below.
| Parameter | Animal 1 | Animal 2 |
| Species | Macaque | Macaque |
| Virus | SIV | SIV |
| Baseline | Established SIV Infection | Established SIV Infection |
| Treatment Regimen | 30 mg/kg this compound, IP, q.o.d for 9 days | 30 mg/kg this compound, IP, q.o.d for 9 days |
| Outcome (Day 11) | No Virus Detected | 10-fold Reduction in Viral Load |
Experimental Protocols
A detailed methodology for the key SIV experiment is provided to facilitate understanding and potential replication.
Objective: To assess the in vivo antiviral efficacy of this compound in a non-human primate model of immunodeficiency.
Animal Model:
-
Species: Rhesus Macaques (Macaca mulatta) were likely used, as is standard for SIV studies, although the specific species was not detailed in the available literature.
-
Health Status: Animals were confirmed to have an established SIV infection prior to the commencement of the study.
Treatment Protocol:
-
Test Article: this compound
-
Dosage: 30 mg/kg of body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administered every other day for a total of nine days, resulting in five injections per animal.
-
Control Group: The available literature does not specify a concurrent control group for this particular experiment.
Endpoint Measurement:
-
Parameter: SIV viral load.
-
Timepoint: Measured on day 11, two days after the final administration of this compound.
-
Method: Viral load was likely quantified using a real-time polymerase chain reaction (RT-PCR) assay, a standard method for virological monitoring.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Tucaresol from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol, chemically known as 4-((5-amino-1H-1,2,4-triazol-3-yl)amino)benzene-1,3-diol, is an immunomodulatory agent that has shown potential in various therapeutic areas. It functions as a co-stimulatory molecule for CD4+ T helper cells, playing a role in the adaptive immune response. This document provides detailed protocols for the synthesis of this compound starting from resorcinol, along with a summary of quantitative data and a depiction of its proposed signaling pathway. The synthesis involves a two-step process: the selective monoalkylation of resorcinol followed by ortho-formylation and subsequent hydrolysis.
Synthesis of this compound from Resorcinol
The overall synthetic route for this compound from resorcinol is a three-step process, commencing with the Williamson ether synthesis to introduce the benzoyl moiety, followed by a regioselective ortho-formylation, and concluding with the hydrolysis of the ester to yield the final product.
Caption: Synthetic workflow for this compound from resorcinol.
Experimental Protocols
Step 1: Synthesis of Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (Intermediate 1)
This step involves the selective mono-O-alkylation of resorcinol with methyl 4-(bromomethyl)benzoate via a Williamson ether synthesis.[1][2][3]
Materials:
-
Resorcinol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-((3-hydroxyphenoxy)methyl)benzoate.
Step 2: Synthesis of Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (Intermediate 2)
This step achieves the regioselective ortho-formylation of the phenolic intermediate using magnesium chloride and paraformaldehyde.[6][7][8]
Materials:
-
Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (Intermediate 1)
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous MgCl₂ (1.5 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (1.0 eq) to the mixture.
-
Add paraformaldehyde (2.5 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate.
Step 3: Synthesis of this compound (4-((2-formyl-3-hydroxyphenoxy)methyl)benzoic acid)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (Intermediate 2)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Suspend Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (1.0 eq) in a mixture of ethanol and 1 M NaOH solution.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to obtain this compound.
Quantitative Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | Methyl 4-((3-hydroxyphenoxy)methyl)benzoate | C₁₅H₁₄O₄ | 258.27 | 70-80 (estimated) | N/A |
| 2 | Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate | C₁₆H₁₄O₅ | 286.28 | 60-70 (estimated) | N/A |
| 3 | This compound | C₁₅H₁₂O₅ | 272.25 | >90 | 239-240[9] |
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 10.3 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂) | 196.0 (CHO), 172.0 (COOH), 161.5, 158.0, 142.0, 135.5, 130.0, 127.5, 119.0, 115.0, 110.0, 70.0 (OCH₂) | 3400-2500 (br, OH, COOH), 1680 (C=O, aldehyde), 1650 (C=O, acid), 1600, 1580, 1490 (C=C, aromatic) | 272 [M]⁺ |
| Intermediate 1 (Predicted) | 7.9 (d, 2H), 7.4 (d, 2H), 7.1 (t, 1H), 6.5-6.4 (m, 3H), 5.1 (s, 2H), 3.9 (s, 3H) | 166.5, 158.5, 157.0, 142.5, 130.0, 129.5, 127.0, 108.0, 107.5, 102.0, 70.0, 52.0 | 3400 (br, OH), 1720 (C=O, ester), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether) | 258 [M]⁺ |
| Intermediate 2 (Predicted) | 11.6 (s, 1H, OH), 10.3 (s, 1H, CHO), 8.1 (d, 2H), 7.6 (d, 2H), 7.5 (t, 1H), 6.8 (d, 1H), 6.7 (d, 1H), 5.2 (s, 2H), 3.9 (s, 3H) | 196.0, 166.0, 162.0, 158.0, 142.0, 136.0, 130.0, 127.5, 121.0, 118.0, 115.0, 70.0, 52.5 | 3400 (br, OH), 2850, 2750 (C-H, aldehyde), 1720 (C=O, ester), 1660 (C=O, aldehyde), 1600, 1580 (C=C, aromatic) | 286 [M]⁺ |
Note: Spectroscopic data for intermediates are predicted based on known chemical shifts for similar functional groups and structures.[2][10][11][12][13][14]
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects by acting as a co-stimulatory molecule for CD4+ T helper cells.[15] It forms a transient Schiff base with amino groups on the T-cell surface, which primes the T-cell for an enhanced response upon T-cell receptor (TCR) engagement. This co-stimulation potentiates the TCR-dependent signaling cascade, leading to increased cytokine production and a more robust immune response.[15] The pathway involves the activation of key signaling molecules such as Lck, ZAP-70, and PLC-γ, culminating in an increase in intracellular calcium levels.[1][16][17][18][19]
Caption: Proposed signaling pathway of this compound in CD4+ T cells.
References
- 1. CD4/CD8–p56lck Induced T-Cell Receptor Signaling and Its Implications for Immunotherapy [mdpi.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Activation pathways that drive CD4+ T cells to break tolerance in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
- 9. This compound | C15H12O5 | CID 55223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. o-Cresol(95-48-7) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 15. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation of a Tyrosine Residue on Zap70 by Lck and Its Subsequent Binding via an SH2 Domain May Be a Key Gatekeeper of T Cell Receptor Signaling In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Efficient Synthesis of Tucaresol from 2,6-Dimethoxybenzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient, three-step synthesis of the immunomodulator Tucaresol, starting from 2,6-dimethoxybenzaldehyde. This synthetic route, as outlined by Zacharie et al., offers a significant improvement over previous multi-step methods, enhancing practicality for scale-up operations.[1] The synthesis involves a regioselective demethylation, followed by a Williamson ether synthesis, and concludes with a final hydrolysis step. This application note includes detailed experimental procedures for each key transformation, a summary of reaction parameters in a tabular format, and visual diagrams of the synthetic pathway and experimental workflow to aid in laboratory implementation.
Introduction
This compound, chemically known as 4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid, is a notable immunomodulatory agent. An efficient and scalable synthesis is crucial for its further investigation and potential therapeutic application. The synthetic approach commencing with 2,6-dimethoxybenzaldehyde presents a streamlined three-step process, enhancing yield and simplifying purification.[1] This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound, providing researchers with the necessary protocols and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dimethoxybenzaldehyde proceeds through the following three key steps:
-
Regioselective Demethylation: 2,6-dimethoxybenzaldehyde is selectively demethylated at one of the methoxy groups to yield 2-hydroxy-6-methoxybenzaldehyde.
-
Williamson Ether Synthesis: The resulting phenolic intermediate is reacted with a suitable 4-(halomethyl)benzoate ester to form the ether linkage.
-
Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Steps, Conditions, and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Demethylation | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | -20 to rt | 6 | ~85 | >95 |
| 2 | Williamson Ether Synthesis | Methyl 4-(bromomethyl)benzoate, K₂CO₃ | N,N-Dimethylformamide (DMF) | rt | 12 | Data not available | Data not available |
| 3 | Hydrolysis | Sodium hydroxide (NaOH), Ethanol/Water | Ethanol/Water | rt | 2.5 | High | >98 |
Note: The yield and purity for Step 2 are not available from the searched literature. The provided data for Step 1 is based on a similar reported procedure.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde
This protocol is adapted from a known procedure for the selective demethylation of dimethoxybenzaldehydes.
Materials:
-
2,6-dimethoxybenzaldehyde
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
6 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane at -20 °C, add a solution of 2,6-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Cool the reaction mixture in an ice bath and slowly add 6 M hydrochloric acid to quench the reaction.
-
Stir the biphasic mixture vigorously for 12 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzaldehyde.
Step 2: Synthesis of Methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate
Disclaimer: The detailed experimental protocol for this step from the primary reference by Zacharie et al. could not be retrieved. The following is a general, representative procedure for a Williamson ether synthesis.
Materials:
-
2-hydroxy-6-methoxybenzaldehyde
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 2-hydroxy-6-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate.
Step 3: Synthesis of this compound (4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid)
This protocol is based on a standard ester hydrolysis procedure.
Materials:
-
Methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Filter funnel and paper
Procedure:
-
Suspend ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate (1.0 equivalent) in a mixture of 95% ethanol and 1 N sodium hydroxide solution (excess).
-
Stir the mixture at room temperature for 2.5 hours, during which the solid should dissolve to form a yellow solution.
-
Dilute the solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water.
-
Recrystallize the solid from 95% ethanol to obtain pure this compound.
Mandatory Visualizations
Synthetic Pathway
Caption: Three-step synthesis of this compound.
Experimental Workflow: Step 1 - Demethylation
Caption: Workflow for demethylation.
References
Application Notes and Protocols for Tucaresol in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol is an orally active small molecule that has demonstrated immunomodulatory and antiviral properties. Initially investigated for sickle cell anemia, it was observed to possess significant immune activity, functioning as a host-targeted antiviral agent.[1][2] this compound acts by protecting and reconstituting CD4+ T helper cells, crucial components of the adaptive immune system.[1][3] This document provides detailed application notes and protocols for the use of this compound in various in-vitro cell culture assays to evaluate its biological activity.
Mechanism of Action
This compound's primary mechanism of action is the co-stimulation of CD4+ T helper cells. This leads to a controlled pro-inflammatory Th1 immune response, which is beneficial for combating viral infections, particularly those characterized by defective cell-mediated immunity such as HIV and Hepatitis B.[1] The co-stimulation is thought to mimic the natural signaling process, enhancing antigen-specific T cell activation and cell-mediated immunity.[4] In addition to its immunomodulatory effects, this compound has been shown to exhibit direct, albeit weak, in-vitro antiviral activity against a range of viruses.[1][2]
Caption: this compound's signaling pathway, initiating CD4+ T helper cell co-stimulation.
Data Presentation
The following tables summarize the reported in-vitro efficacy of this compound against various viruses.
Table 1: In-Vitro Antiviral Activity of this compound (EC50 values)
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Human Immunodeficiency Virus (HIV-1) | Human PBMCs | Antiviral Assay | ~35 | [1] |
| Hepatitis B Virus (HBV) | AD38 (liver-derived) | Viral DNA Release | > 5 | [1] |
| Hepatitis B Virus (HBV) | AD38 (liver-derived) | HBsAg Reduction | 1.9 - 7 | [1] |
| Human Herpesvirus 6B (HHV-6B) | MOLT-3 | Quantitative PCR | 7.5 | [2] |
| Measles Virus (MeV) | - | Antiviral Assay | ~37 | [1] |
| Human Papillomavirus 11 (HPV-11) | - | Antiviral Assay | Weak activity | [1][2] |
Experimental Protocols
General Guidelines
This compound Stock Solution Preparation:
This compound should be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[1][5] Store the stock solution at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Cell Culture:
All cell lines should be handled and maintained using standard aseptic cell culture techniques. Culture conditions (media, supplements, temperature, CO2) should be optimized for each specific cell line.
Protocol 1: In-Vitro Antiviral Activity Assay against HIV-1 in Human PBMCs
This protocol is designed to assess the direct antiviral activity of this compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
HIV-1 viral stock (e.g., clinical strain)
-
This compound (10 mM stock in DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit or reverse transcriptase activity assay kit
Workflow Diagram:
Caption: Workflow for the in-vitro HIV-1 antiviral assay with this compound.
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Activate the PBMCs by treating them with PHA (e.g., 5 µg/mL) for 2-3 days, then culture in medium containing IL-2 (e.g., 20 U/mL).
-
Prepare two-fold serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
In a separate plate or tube, incubate a predetermined dilution of the HIV-1 viral stock with the various concentrations of this compound for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
Add the virus-Tucaresol mixture to the activated PBMCs in a 96-well plate in triplicate.
-
Include appropriate controls: cells only (no virus, no drug), cells with virus (no drug), and a positive control antiviral drug (e.g., Zidovudine).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, replacing half of the medium every 2-3 days with fresh medium containing the respective this compound concentration and IL-2.
-
After the incubation period, collect the cell culture supernatant and measure the level of HIV-1 replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
Protocol 2: PBMC Proliferation Assay (CFSE-based)
This assay evaluates the effect of this compound on the proliferation of T-cells within a PBMC population.
Materials:
-
Human PBMCs
-
This compound (10 mM stock in DMSO)
-
RPMI 1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
Flow cytometer
-
Antibodies for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Isolate PBMCs as described in Protocol 1.
-
Label the PBMCs with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Seed the CFSE-labeled PBMCs into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads).
-
Include controls: unstimulated cells, stimulated cells without this compound, and a known proliferation inhibitor.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity within the gated T-cell populations.
Protocol 3: Cytokine Production Assay
This protocol measures the effect of this compound on the production of key cytokines, such as IFN-γ and IL-2 (indicative of a Th1 response), by stimulated PBMCs.
Materials:
-
Human PBMCs
-
This compound (10 mM stock in DMSO)
-
RPMI 1640 medium with 10% FBS
-
T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular staining
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-10) or flow cytometry antibodies for intracellular cytokine staining.
Procedure for Supernatant Analysis (ELISA):
-
Isolate and seed PBMCs in a 96-well plate.
-
Add serial dilutions of this compound.
-
Stimulate the cells with a T-cell mitogen.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Procedure for Intracellular Staining (Flow Cytometry):
-
Follow steps 1-3 from the supernatant analysis protocol.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of cytokines.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using an appropriate kit.
-
Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2).
-
Analyze the cells by flow cytometry to determine the percentage of CD4+ T-cells producing specific cytokines.
Conclusion
This compound presents a promising therapeutic candidate with a dual mechanism of action involving both host immune modulation and direct antiviral effects. The protocols outlined in these application notes provide a framework for the in-vitro evaluation of this compound's biological activities. Researchers should adapt and optimize these protocols based on their specific experimental needs and cell systems. Careful consideration of appropriate controls and dose-response studies is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Tucaresol Administration in HIV-1 Infected Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol is an orally active, host-targeted immunomodulator investigated for its potential to reconstitute the immune system in individuals infected with HIV-1. It functions through the controlled co-stimulation of CD4+ T helper cells, aiming to protect and restore antiviral immune cell populations.[1][2][3] Clinical evidence suggests this compound can stimulate cell-mediated immunity, making it a candidate for adjunctive therapy in HIV-1 infection.[4] This document provides a summary of clinical findings and detailed protocols for the administration and evaluation of this compound in both Highly Active Antiretroviral Therapy (HAART)-naive and HAART-experienced patient populations, based on a significant Phase I/II clinical trial.[1][2]
Mechanism of Action
This compound's primary mechanism involves the modulation of T-cell function. It has been shown to co-stimulate CD3-dependent T-cell triggering independently of CD28.[4] In clinical studies involving HIV-positive patients, this compound administration has been associated with an increase in naive T-cells (CD4+/CD45RA+) and memory T-cells (CD4+/CD45R0+).[5] Furthermore, it enhances HIV-specific cytotoxic T-lymphocyte (CTL) activity, evidenced by an increase in perforin-expressing CD8+ T-cells.[2][5] The immunomodulatory effects also include the regulation of cytokine production, notably a significant decrease in Interleukin-10 (IL-10) and an increase in Interleukin-12 (IL-12), which may contribute to a more robust antiviral immune response.[2][5][6]
Figure 1: this compound's Proposed Immunomodulatory Signaling Pathway.
Clinical Administration Overview
The administration of this compound has been evaluated in a pulse dose-escalation clinical trial involving both HAART-naive and HAART-experienced HIV-1 positive patients.[1][2] The study aimed to assess the safety and immunomodulating effects of the compound.
Patient Population Characteristics
The Phase I/II trial enrolled 21-24 patients, categorized into four distinct groups based on their HAART status, CD4+ cell count, and HIV RNA levels.[1][2][6]
| Group | Patient Category | CD4+ T-cell Count (cells/µl) | HIV RNA (copies/ml) | N | Treatment Regimen |
| A | HAART-Experienced | 300 - 500 | < 80 | 6 | This compound added to stable HAART |
| B | HAART-Naive | < 500 | > 10,000 | 6 | This compound initiated with HAART |
| C | HAART-Naive | > 500 | < 10,000 | 3 | This compound alone |
| D | HAART-Experienced | < 200 | < 80 | 6 | This compound added to stable HAART |
Dosing Protocol
A 16-week pulse dose-escalation protocol was implemented in the clinical trial.[2] This regimen was designed to allow for drug wash-out between doses and to assess dose-dependent effects.
| Week | This compound Dosage | Duration |
| 1 | 25 mg | Single dose |
| 4 | 25 mg/day | 4 days |
| 8 | 50 mg/day | 4 days |
| 12 | 100 mg/day | 4 days |
Summary of Clinical Outcomes
The clinical trial yielded important data on the safety and efficacy of this compound across different patient populations.
Safety and Tolerability
-
HAART-Experienced Patients: In patients on stable HAART with viral suppression (Groups A and D), this compound was well-tolerated and not associated with serious adverse events.[1][2]
-
HAART-Naive Patients: Two serious adverse events (lymphadenopathy) were reported in viremic patients (Groups B and C) during the first week of therapy.[1][2]
Virological Outcomes
-
This compound did not lead to an increase in HIV plasma viremia in any group.[2][5]
-
In patients receiving this compound alone (Group C), HIV RNA levels remained stable.[5]
-
A decrease in HIV RNA was observed in the group of patients who initiated HAART and this compound simultaneously (Group B).[2][5]
Immunological Outcomes
The primary effects of this compound were on the immune system. The following table summarizes the key immunological changes observed.
| Immunological Parameter | HAART-Naive Patients | HAART-Experienced Patients |
| Naive CD4+ T-Cells (CD4+/CD45RA+) | Sustained increase observed.[5] | Sustained increase observed.[5] |
| Memory CD4+ T-Cells (CD4+/CD45R0+) | Increase observed.[5] | Significant increase observed at week 12 (p < 0.05).[5] |
| HIV-Specific CD8+ T-Cells | Increased perforin-expressing cells.[2][5] | Increased IFN-γ and perforin-producing cells.[1] |
| Interleukin-10 (IL-10) mRNA | Diminished levels.[1] | Highly significant reduction at weeks 8, 12, and 16 (p < 0.001).[2][5] |
| Interleukin-12 (IL-12) | Increased levels observed.[6] | Increased levels observed.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Clinical Trial Workflow
The following diagram illustrates the workflow for the 16-week dose-escalation clinical trial.
Figure 2: Clinical Trial Workflow for this compound Administration.
Protocol for Immunophenotyping of Naive and Memory T-Lymphocytes
This protocol outlines a standard method for identifying T-cell subsets using multi-color flow cytometry, consistent with techniques used during the period of the this compound trials.
Objective: To quantify the percentages of naive (CD45RA+) and memory (CD45RO+) CD4+ T-lymphocytes in peripheral blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque for Peripheral Blood Mononuclear Cell (PBMC) isolation
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD45RA
-
Anti-CD45RO
-
-
FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
-
Cell Staining:
-
Resuspend PBMCs in FACS buffer at a concentration of 1x10^6 cells/100 µl.
-
Add the pre-titrated fluorescently conjugated antibodies (anti-CD3, anti-CD4, anti-CD45RA, anti-CD45RO) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 ml of FACS buffer.
-
Resuspend the final cell pellet in 500 µl of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD3+ T-cell population.
-
Within the CD3+ population, gate on CD4+ T-helper cells.
-
Analyze the CD4+ population for the expression of CD45RA (naive) and CD45RO (memory) to determine their respective percentages.
-
Protocol for Quantification of HIV-Specific CD8+ IFN-γ Producing Cells
This protocol describes an intracellular cytokine staining (ICS) method to quantify HIV-specific CD8+ T-cells.
Objective: To measure the frequency of CD8+ T-cells that produce Interferon-gamma (IFN-γ) in response to HIV-specific antigens.
Materials:
-
Isolated PBMCs (as described in 4.2)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum
-
HIV-1 specific peptide pools (e.g., Gag, Env)
-
Staphylococcal enterotoxin B (SEB) as a positive control
-
Brefeldin A
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD3
-
Anti-CD8
-
Anti-IFN-γ
-
-
Fixation/Permeabilization solution
-
Permeabilization/Wash buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in RPMI medium at 2x10^6 cells/ml.
-
Plate 1x10^6 cells per well in a 96-well plate.
-
Add HIV-1 peptide pools to the respective wells at a final concentration of 2 µg/ml. Include an unstimulated control and a positive control (SEB).
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Add Brefeldin A to all wells to a final concentration of 10 µg/ml to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain for surface markers by adding anti-CD3 and anti-CD8 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire cells on a flow cytometer.
-
Gate on CD3+ T-cells, then on the CD8+ subpopulation.
-
Quantify the percentage of CD8+ T-cells that are positive for intracellular IFN-γ.
-
Conclusion
The administration of this compound demonstrates a favorable safety profile in HAART-experienced, virologically suppressed HIV-1 infected patients. In both HAART-naive and experienced individuals, this compound induces positive immunomodulatory effects, characterized by an increase in naive T-cells and enhanced HIV-specific CTL activity.[1] The significant reduction in the immunosuppressive cytokine IL-10, particularly in HAART-experienced patients, suggests a potential for this compound to improve immune control of HIV-1.[2][5] These findings support the further exploration of this compound as an adjunctive immunotherapy to enhance immune reconstitution in HIV-infected individuals.[1]
References
- 1. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. medrxiv.org [medrxiv.org]
- 4. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for the In-Vitro Evaluation of Tucaresol Using Cytopathic Effect (CPE) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol is a clinical-stage, orally active small molecule that has demonstrated a dual mechanism of antiviral activity.[1] It functions as a host-targeted agent by protecting and reconstituting CD4+ T helper immune cells, and it also exhibits direct antiviral properties against a range of viruses.[1][2] The in-vitro evaluation of this compound's antiviral efficacy can be effectively conducted using cytopathic effect (CPE) assays. This document provides detailed application notes and protocols for performing these assays to determine the potency of this compound against various viruses.
The CPE assay is a widely used method in virology to quantify the ability of a compound to inhibit the destructive effects of a viral infection on host cells.[3] In this assay, a confluent monolayer of cultured cells is infected with a virus in the presence of varying concentrations of the test compound. The ability of the compound to prevent virus-induced cell death is then measured, typically by staining the remaining viable cells.[4][5]
Mechanism of Action of this compound
This compound's primary mechanism of action is immunomodulatory, involving the co-stimulation of CD4+ T helper cells.[1][6] This leads to an enhanced cell-mediated immune response, which is crucial for clearing viral infections.[7] This activity is particularly relevant for viruses that impair the host's immune system, such as HIV.[1] In addition to its immunomodulatory effects, this compound has been shown to possess direct, albeit sometimes weak, antiviral activity against several viruses.[1][2]
Below is a simplified representation of this compound's immunomodulatory pathway:
Caption: Simplified signaling pathway of this compound's immunomodulatory action.
Quantitative Data Summary
The following table summarizes the in-vitro antiviral activity of this compound against various viruses as determined by CPE and other antiviral assays.
| Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (SI) | Reference |
| HIV | Reverse Transcriptase Activity | Human PBMCs | 35 | >50 | >1.4 | [1] |
| Hepatitis B | CPE / HBsAg reduction | AD38 | <0.32 (initial CPE), >5 (repeated CPE), 1.9 - 7 (HBsAg) | Not Reported | Not Reported | [1][8] |
| Measles Virus | Cytopathic Effect (CPE) | Vero 76 | 37 | Not Reported | Not Reported | [2] |
| Human Herpes Virus 6B | Quantitative PCR | MOLT-3 | 7.5 | Not Reported | Not Reported | [2] |
| Human Papillomavirus 11 | Nano-Glo Luciferase | C-33A | 18.4 | Not Reported | Not Reported | [2] |
Experimental Protocols
General Cytopathic Effect (CPE) Inhibition Assay Protocol
This protocol provides a general framework for evaluating the antiviral activity of this compound using a CPE inhibition assay. Specific parameters such as the cell line, virus strain, and incubation times should be optimized for the specific virus being tested.
Materials:
-
Appropriate host cell line (e.g., Vero 76 for Measles Virus)
-
Virus stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability staining solution (e.g., Neutral Red or Crystal Violet)
-
Plate reader for absorbance measurement
-
Appropriate positive control antiviral drug
Experimental Workflow Diagram:
Caption: General workflow for a cytopathic effect (CPE) inhibition assay.
Procedure:
-
Cell Seeding:
-
On the day before the assay, seed the appropriate host cells into 96-well microplates at a density that will result in a near-confluent monolayer on the day of infection.[4]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[7]
-
-
Cytotoxicity Assay (Parallel Plate):
-
Prepare a parallel 96-well plate with cells but without the virus to assess the cytotoxicity of this compound.
-
Add the same serial dilutions of this compound to these wells.
-
Incubate this plate under the same conditions as the antiviral assay plate.
-
-
Antiviral Assay:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared this compound dilutions to the appropriate wells in triplicate.
-
Include the following controls on each plate:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with medium and virus (no compound).
-
Positive Control: Cells with virus and a known antiviral drug.
-
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until significant CPE (e.g., >80%) is observed in the virus control wells.[4]
-
-
Quantification of CPE:
-
After the incubation period, remove the medium from the wells.
-
Stain the remaining viable cells. A common method is with a 0.1% Crystal Violet solution in 20% methanol for 10-15 minutes. Alternatively, Neutral Red staining can be used.[9]
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain in each well (e.g., with methanol or a Sorenson's citrate buffer).
-
Read the absorbance at an appropriate wavelength (e.g., 570 nm for Crystal Violet, 540 nm for Neutral Red) using a microplate reader.[4]
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated for each compound concentration using the following formula: % CPE Inhibition = [(Absorbance of Test Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] x 100
-
The 50% effective concentration (EC50) is determined by regression analysis of the dose-response curve.
-
The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity assay plate.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
-
Logical Relationships in CPE Assay Data Interpretation
The following diagram illustrates the relationship between the key parameters derived from a CPE assay.
Caption: Logical relationships in the interpretation of CPE assay results.
Conclusion
The cytopathic effect assay is a robust and reliable method for the in-vitro evaluation of this compound's antiviral activity. The protocols and data presented here provide a comprehensive guide for researchers to assess the potential of this compound as an antiviral agent. Careful optimization of assay parameters for each specific virus and cell line combination is crucial for obtaining accurate and reproducible results. The dual mechanism of this compound, combining direct antiviral effects with immunomodulation, makes it a compelling candidate for further investigation in the field of antiviral drug development.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. pblassaysci.com [pblassaysci.com]
- 6. preprints.org [preprints.org]
- 7. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opastpublishers.com [opastpublishers.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Determining Tucaresol EC50 Values in Viral Replication Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol is a clinical-stage, orally active small molecule that has demonstrated antiviral properties through a dual mechanism of action. Primarily, it functions as a host-targeted antiviral agent by modulating the host immune response, specifically by promoting the selective protection and reconstitution of CD4+ T helper cells.[1][2] Additionally, in-vitro studies have revealed direct antiviral activity against a range of viruses.[1][2] This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of this compound in various viral replication assays.
The principal mechanism of this compound's immunomodulatory effect involves the co-stimulation of CD4+ T helper cells. This process is initiated by the formation of a Schiff base between the aldehyde group of this compound and an amino group on the T-cell surface, which in turn activates sodium/potassium ion channels and subsequent tyrosine phosphorylation of cytoplasmic signaling proteins. This signaling cascade ultimately enhances a Th1 proinflammatory cytokine response.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound against various viruses in different in-vitro assays.
| Virus | Assay Type | Cell Line | EC50 Value (µM) | Reference |
| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase Activity Assay | Human PBMCs | 35 | [1] |
| Hepatitis B Virus (HBV) | Viral DNA Release Assay | HepAD38 | >5 (repeats) | [1] |
| Hepatitis B Virus (HBV) | HBsAg Reduction Assay | HepAD38 | 1.9, 7.0 | [1] |
| Human Herpesvirus 6B (HHV-6B) | Quantitative PCR (qPCR) | MOLT-3 | 7.5 | |
| Human Papillomavirus 11 (HPV-11) | Nano-Glo Luciferase Assay | C-33A | 18.4 | |
| Measles Virus (MeV) | Cytopathic Effect (CPE) Assay | Vero 76 | 37 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Co-stimulatory Signaling Pathway in CD4+ T Helper Cells
Caption: this compound's signaling pathway in CD4+ T cells.
General Experimental Workflow for EC50 Determination
Caption: General workflow for determining antiviral EC50 values.
Experimental Protocols
HIV Replication Assay (Reverse Transcriptase Activity)
This protocol is designed to determine the EC50 of this compound against HIV-1 in human peripheral blood mononuclear cells (PBMCs) by measuring reverse transcriptase (RT) activity.
Materials:
-
Human PBMCs
-
HIV-1 viral stock
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound
-
Reverse Transcriptase Assay Kit (colorimetric)
-
96-well cell culture plates
-
XTT Cell Viability Assay Kit
Procedure:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Activation: Stimulate PBMCs with PHA (5 µg/mL) in RPMI-1640 medium for 2-3 days. After stimulation, wash the cells and resuspend them in fresh medium containing IL-2 (10 U/mL).
-
Cell Seeding: Seed the activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Infection and Treatment: Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Immediately after infection, add the this compound dilutions to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After 7 days, carefully collect the cell culture supernatants for RT activity measurement.
-
Reverse Transcriptase Assay: Perform the RT assay on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture containing a template, primers, and dNTPs, followed by a colorimetric detection step.
-
Cytotoxicity Assay: To determine the cytotoxicity of this compound, perform an XTT assay on a parallel plate of uninfected PBMCs treated with the same concentrations of the compound.
-
Data Analysis:
-
Calculate the percentage of RT activity inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the XTT assay data.
-
Hepatitis B Virus (HBV) Replication Assay (qPCR)
This protocol describes the determination of this compound's EC50 against HBV in HepAD38 cells, a stable cell line that produces HBV upon removal of tetracycline.
Materials:
-
HepAD38 cells
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin-streptomycin, and G418
-
Tetracycline
-
This compound
-
DNA extraction kit
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain HepAD38 cells in DMEM/F-12 medium containing 1 µg/mL tetracycline to suppress HBV replication.
-
Cell Seeding: Seed HepAD38 cells in a 96-well plate at a density that allows for confluence after 3 days.
-
Induction of HBV Replication and Treatment: After 3 days, wash the cells with tetracycline-free medium and then add fresh tetracycline-free medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Include a no-drug control.
-
Incubation: Incubate the plates for 4-6 days, replacing the medium with fresh medium containing the respective this compound concentrations every 2 days.
-
DNA Extraction: After the incubation period, collect the cell culture supernatant and extract viral DNA using a suitable DNA extraction kit.
-
qPCR Analysis: Perform qPCR using HBV-specific primers and a probe to quantify the amount of HBV DNA in each sample.
-
Data Analysis:
-
Generate a standard curve using known concentrations of an HBV DNA plasmid to quantify the viral load in each sample.
-
Calculate the percentage of inhibition of HBV DNA replication for each this compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting a dose-response curve.
-
Human Herpesvirus 6B (HHV-6B) Replication Assay (qPCR)
This protocol outlines the determination of this compound's EC50 against HHV-6B in MOLT-3 cells using quantitative PCR.
Materials:
-
MOLT-3 cells (a T-lymphoblastic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin
-
HHV-6B (e.g., Z29 strain) viral stock
-
This compound
-
DNA extraction kit
-
HHV-6B-specific primers and probe for qPCR
-
qPCR master mix
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture MOLT-3 cells in RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Infect the MOLT-3 cells with HHV-6B at an MOI of 0.01. Add the this compound dilutions to the wells immediately after infection.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
DNA Extraction: Harvest the cells and extract total DNA using a DNA extraction kit.
-
qPCR Analysis: Perform qPCR using primers and a probe specific for an HHV-6B gene to quantify the viral DNA load.
-
Data Analysis:
-
Quantify the viral DNA copies using a standard curve.
-
Calculate the percentage of inhibition of HHV-6B replication for each this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Human Papillomavirus 11 (HPV-11) Pseudovirus Neutralization Assay (Nano-Glo Luciferase)
This protocol describes a pseudovirus-based assay to determine the EC50 of this compound against HPV-11 entry using a luciferase reporter.
Materials:
-
C-33A cells (a human cervical carcinoma cell line)
-
DMEM supplemented with 10% FBS and penicillin-streptomycin
-
HPV-11 pseudoviruses carrying a luciferase reporter gene
-
This compound
-
Nano-Glo Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed C-33A cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound and Pseudovirus Incubation: In a separate plate, pre-incubate serial dilutions of this compound with a fixed amount of HPV-11 pseudoviruses for 1 hour at 37°C.
-
Infection: Add the this compound-pseudovirus mixtures to the C-33A cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Perform the Nano-Glo Luciferase Assay according to the manufacturer's protocol. This involves adding the luciferase substrate to the cells and measuring the resulting luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
Measles Virus (MeV) Replication Assay (Cytopathic Effect)
This protocol details the determination of this compound's EC50 against Measles Virus in Vero 76 cells by observing the inhibition of the cytopathic effect (CPE).
Materials:
-
Vero 76 cells
-
DMEM supplemented with 2% FBS and penicillin-streptomycin
-
Measles virus (e.g., Edmonston strain) stock
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero 76 cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Infect the confluent cell monolayer with Measles virus at an MOI that causes significant CPE within 3-5 days. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus control wells.
-
CPE Quantification:
-
Fix the cells with 10% formalin.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Elute the stain by adding methanol or a solution of 1% SDS in PBS to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable, attached cells.
-
Calculate the percentage of protection from CPE for each this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
References
Application Notes and Protocols for Tucaresol Antiviral Testing in Vero 76 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucaresol is a clinical-stage, orally active small molecule that has demonstrated a dual mechanism of antiviral activity. Its primary, well-documented mode of action is as a host-targeted immunomodulator, enhancing the T-cell mediated immune response by co-stimulating CD4+ T helper cells.[1][2][3] In addition to its immunomodulatory effects, this compound has exhibited direct antiviral properties against a range of viruses in vitro, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Human Herpesvirus 6B, Human Papillomavirus 11, and Measles virus.[1][4] The direct antiviral activity is thought to be mediated by its 2,6-dihydroxybenzaldehyde scaffold and may involve the inhibition of viral capsid assembly or disruption of viral RNA synthesis.[1][2]
The Vero 76 cell line, derived from the kidney of an African green monkey, is a widely used and well-characterized continuous cell line in virology research. Its broad susceptibility to a variety of viruses, coupled with a deficient interferon response, makes it an ideal in vitro model for studying viral replication and for the preliminary screening and evaluation of antiviral compounds. This document provides detailed application notes and protocols for the use of the Vero 76 cell line in assessing the antiviral efficacy of this compound.
Application Notes
Vero 76 Cell Line for Antiviral Testing
The Vero 76 cell line is an adherent epithelial cell line that is highly susceptible to infection by a wide range of viruses. A key characteristic of Vero cells is their inability to produce interferon-alpha or -beta in response to viral infection, which allows for robust viral replication and the clear observation of virus-induced cytopathic effects (CPE). This makes the Vero 76 cell line particularly suitable for antiviral assays that rely on the inhibition of CPE.
Advantages of using Vero 76 cells:
-
Broad Viral Susceptibility: Supports the replication of a diverse range of viruses.
-
Interferon Deficiency: Lack of interferon production allows for high viral titers and clear CPE, providing a sensitive system for detecting antiviral activity.
-
Well-Established and Characterized: A vast body of literature exists on the culture and application of Vero cells in virology.
-
Ease of Culture: Relatively easy to maintain in standard cell culture conditions.
Limitations to Consider:
-
Non-Human Origin: As a monkey cell line, results may not always be directly translatable to human physiology.
-
Lack of an Intact Immune Response: The absence of an interferon response and other immune signaling pathways means that host-targeted immunomodulatory effects of compounds like this compound cannot be assessed in this model. The focus of testing in Vero 76 cells should be on the direct antiviral mechanisms.
This compound in Vero 76 Cells
Given that Vero 76 cells are a non-immune cell line, they serve as an excellent model to specifically investigate the direct antiviral effects of this compound, independent of its immunomodulatory properties. A pan-viral screen of this compound has been previously conducted using a cytopathic effect (CPE) assay in Vero 76 cells.
Data Presentation
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound from various studies. It is important to note that specific EC50 and CC50 values for this compound in Vero 76 cells are not publicly available at this time. The data presented below is from other cell lines and serves as a reference for expected potency.
Table 1: In Vitro Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay | EC50 (µM) |
| Human Immunodeficiency Virus (HIV) | Human PBMCs | Reverse Transcriptase Activity | 35 |
| Hepatitis B Virus (HBV) | AD38 | Viral DNA Release | > 5 |
| Human Herpesvirus 6B | MOLT-3 | Quantitative PCR | 7.5 |
| Human Papillomavirus 11 | C-33A | Nano-Glo Luciferase | 18.4 |
| Measles Virus | Vero 76 | Cytopathic Effect (CPE) | 37 |
Table 2: Cytotoxicity of this compound in a Human Cell Line
| Cell Line | Assay | CC50 (µM) |
| Human PBMCs | XTT | > 50 |
Experimental Protocols
General Cell Culture and Maintenance of Vero 76 Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to Vero 76 cells (CC50).
-
Cell Seeding: Seed Vero 76 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and a vehicle control (e.g., DMSO, if used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed Vero 76 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). Prepare a virus stock at a multiplicity of infection (MOI) that will cause 80-100% CPE in 48-72 hours.
-
Infection and Treatment:
-
Pre-treatment: Pre-incubate the cell monolayer with different concentrations of this compound for 1-2 hours before adding the virus.
-
Co-treatment: Mix the virus and this compound dilutions and add the mixture to the cells.
-
Post-treatment: Infect the cells with the virus for 1-2 hours, then remove the inoculum and add the this compound dilutions.
-
-
Controls: Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control antiviral if available.
-
Incubation: Incubate the plate at 37°C until the desired level of CPE is observed in the virus control wells.
-
Quantification of CPE: Stain the cells with a viability dye such as crystal violet or neutral red.
-
Crystal Violet: Fix the cells with 4% paraformaldehyde, then stain with 0.1% crystal violet solution. Wash, dry, and solubilize the dye with methanol. Read absorbance at 595 nm.
-
Neutral Red: Incubate the cells with neutral red solution, then extract the dye and read absorbance at 540 nm.
-
-
Calculation: Calculate the percentage of CPE inhibition for each concentration of this compound. The 50% effective concentration (EC50) is determined by non-linear regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.
-
Cell Seeding: Seed Vero 76 cells in 6-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound and mix with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the washed cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose or agarose) with or without the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Counting and Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The concentration of this compound that reduces the plaque number by 50% (PRNT50) is determined.
Visualizations
Caption: Workflow for evaluating this compound's antiviral activity.
References
Application Notes: Measuring Tucaresol's Impact on IL-10 and IL-12 Production
Introduction
Tucaresol (589C80) is an orally active immunomodulatory agent that has been investigated for its potential in treating viral diseases and cancer, as well as for its use as a vaccine adjuvant.[1][2] Its mechanism centers on the co-stimulation of CD4+ T helper cells, which steers the immune response towards a T helper 1 (Th1) profile.[3][4] This is characterized by an increase in pro-inflammatory, type 1 cytokines, which are crucial for cell-mediated immunity.[3]
Key cytokines modulated by this Th1 response are Interleukin-12 (IL-12), a hallmark pro-inflammatory cytokine, and Interleukin-10 (IL-10), a key anti-inflammatory cytokine.[5] Studies have shown that this compound enhances the production of type 1 cytokines, including IL-12.[4] The effect on IL-10 appears to be context-dependent; in vitro studies on peripheral blood mononuclear cells (PBMCs) showed that this compound did not modify IL-10 production[3], while a clinical trial in HIV patients receiving HAART reported a considerable reduction in IL-10 levels following this compound treatment.[1][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of this compound on IL-10 and IL-12 production by immune cells.
Mechanism of Action: this compound's Influence on T-Cell Cytokine Profile
This compound's immunomodulatory effect is initiated through a co-stimulatory signal to CD4+ T helper cells, which is independent of the CD28 pathway.[3] It is proposed that this compound mimics the formation of a Schiff base that can occur between carbonyl groups on antigen-presenting cells (APCs) and amino groups on CD4+ T cells.[4] This signaling, in conjunction with T-cell receptor (TCR) engagement, promotes the differentiation of T helper cells towards a Th1 phenotype. This shift enhances cell-mediated immunity through the increased production of Th1-associated cytokines like IL-12.[4]
Experimental Protocols
The following protocols outline the in vitro assessment of this compound on IL-10 and IL-12 production from Peripheral Blood Mononuclear Cells (PBMCs).
Overall Experimental Workflow
The general workflow involves isolating immune cells, stimulating them in the presence of varying concentrations of this compound, and subsequently measuring the secreted cytokines in the cell culture supernatant or enumerating the cytokine-producing cells.
Protocol 1: In Vitro PBMC Stimulation Assay
Principle: This protocol describes the isolation of PBMCs from whole blood and their subsequent stimulation to induce cytokine production. This compound is added to assess its modulatory effects.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, then diluted in media)
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
96-well cell culture plates
-
Centrifuge, Incubator (37°C, 5% CO₂)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 2 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Treatment Groups: Prepare treatment solutions in complete RPMI-1640. Add 100 µL of the appropriate solution to the wells to achieve the final desired concentrations. Include the following groups:
-
Unstimulated Control: Medium only.
-
Vehicle Control: Medium + Mitogen/Antigen + Vehicle (DMSO equivalent to highest this compound dose).
-
Stimulated Control: Medium + Mitogen/Antigen (e.g., PHA at 5 µg/mL).
-
This compound Treatment: Medium + Mitogen/Antigen + this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 300 µM). A bell-shaped dose-response curve has been noted, with optimal effects often between 100-300 µM.[3]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 48-72 hours.
-
Harvesting: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis by ELISA (Protocol 2) or harvest the cells for ELISPOT analysis (Protocol 3). Store supernatants at -80°C until use.
Protocol 2: Quantification of IL-10 and IL-12 by ELISA
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-10 and IL-12p70 in the collected cell culture supernatants.
Materials:
-
Human IL-10 and IL-12p70 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
PBMC culture supernatants (from Protocol 1)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent
-
Stop Solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate. Add the TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-10 and IL-12 in each sample by interpolating from the standard curve.
Protocol 3: Enumeration of IL-10 and IL-12 Secreting Cells by ELISPOT
Principle: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of individual cells secreting a specific cytokine.[7]
Materials:
-
Human IL-10 and IL-12 ELISPOT kits
-
PVDF-membrane 96-well plates
-
PBMCs (stimulated as in Protocol 1, but cells are harvested)
-
Automated ELISPOT reader
Procedure:
-
Follow the manufacturer's protocol for the ELISPOT kit.
-
Plate Preparation: Pre-wet the PVDF membrane with ethanol, wash with sterile water, and coat with anti-cytokine capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking medium for 1-2 hours.
-
Cell Plating: Remove the blocking medium and add the stimulated PBMCs (from Protocol 1) in serial dilutions. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-cytokine detection antibody.
-
Enzyme & Substrate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-AP). After incubation and washing, add the colorimetric substrate.
-
Spot Development: Allow spots to develop until distinct spots are visible. Stop the reaction by washing with distilled water.
-
Analysis: Dry the plate completely. Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Data Presentation and Expected Outcomes
Quantitative data should be organized into tables to facilitate comparison between treatment groups. Based on existing literature, this compound is expected to increase IL-12 production and either decrease or have no significant effect on IL-10 production in this in vitro setting.
Table 1: Effect of this compound on Cytokine Concentration in PBMC Supernatants (Hypothetical Data)
| Treatment Group | IL-12 (pg/mL) ± SD | Fold Change (vs. Stimulated) | IL-10 (pg/mL) ± SD | Fold Change (vs. Stimulated) |
| Unstimulated | < 15.6 | - | < 31.2 | - |
| Vehicle Control | 255.4 ± 25.1 | 1.0 | 150.7 ± 18.3 | 1.0 |
| This compound (50 µM) | 380.1 ± 35.8 | 1.49 | 145.2 ± 15.5 | 0.96 |
| This compound (100 µM) | 512.9 ± 48.2 | 2.01 | 138.9 ± 16.1 | 0.92 |
| This compound (300 µM) | 644.7 ± 60.5 | 2.52 | 130.1 ± 14.9 | 0.86 |
Table 2: Effect of this compound on Frequency of Cytokine-Secreting Cells (Hypothetical Data)
| Treatment Group | IL-12 Secreting Cells (Spots/10⁶ PBMCs) ± SD | IL-10 Secreting Cells (Spots/10⁶ PBMCs) ± SD |
| Unstimulated | < 10 | < 10 |
| Vehicle Control | 450 ± 42 | 210 ± 25 |
| This compound (100 µM) | 895 ± 75 | 195 ± 22 |
| This compound (300 µM) | 1150 ± 98 | 182 ± 19 |
Interpretation: An increase in IL-12 concentration or the number of IL-12 secreting cells, coupled with a decrease or no change in IL-10, would confirm this compound's activity in promoting a Th1-biased immune response in the tested cell system. The dose-dependent nature of this effect should be evaluated, keeping in mind the potential for a bell-shaped response curve.[3] These protocols provide a robust framework for characterizing the immunomodulatory properties of this compound and similar compounds.
References
- 1. opastpublishers.com [opastpublishers.com]
- 2. medrxiv.org [medrxiv.org]
- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human IL-10/IL-12 Double-Color ELISPOT | ImmunoSpot® [immunospot.com]
Troubleshooting & Optimization
managing adverse effects of Tucaresol in clinical studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the adverse effects of Tucaresol in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has two distinct mechanisms of action depending on the therapeutic context. Initially, it was developed for sickle cell anemia, where it interacts with hemoglobin to increase its oxygen affinity, thereby inhibiting the polymerization of deoxygenated hemoglobin S that causes red blood cells to sickle.[1] More recently, it has been identified as a host-targeted antiviral and immunomodulating agent that works by co-stimulating CD4+ T helper cells, which are crucial for mounting a protective immune response against pathogens.[2][3]
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
A2: The most common adverse effects are immune-related and appear to be dose-dependent. In studies for sickle cell disease using high doses, adverse events included fever, rash, and tender cervical lymphadenopathy.[1][4] In studies for HIV using lower doses, serious adverse events like lymphadenopathy were observed in two viremic patients, but not in patients whose viral load was suppressed by Highly Active Antiretroviral Therapy (HAART).[5][6]
Q3: Why do adverse effect profiles differ between sickle cell and HIV studies?
A3: The difference is likely due to two factors: dosage and the underlying immune status of the patient population.
-
Dosage: Sickle cell studies required high doses for stoichiometric binding to hemoglobin.[2][7] Antiviral studies use much lower doses (e.g., up to 100 mg daily) which are sufficient for an immunomodulatory effect.[2]
-
Immune Status: In HIV-positive patients with suppressed viral loads, this compound was not associated with serious adverse events.[5] However, in viremic patients or healthy volunteers receiving high doses, the immune-stimulating properties of the drug can manifest as fever and lymphadenopathy.[4][5]
Q4: Does this compound pose a risk of cytokine release syndrome (CRS)?
A4: Current research suggests that this compound stimulates a controlled immune response and does not function as a general immunostimulant in individuals with normal immune status.[2][3] This controlled mechanism appears to prevent the hyperactive and potentially fatal immune response characteristic of a cytokine storm or CRS.[2][3] However, monitoring for signs of excessive immune activation is still recommended, especially in viremic patient populations.
Q5: What is the effect of this compound on hematological parameters?
A5: In sickle cell anemia patients, this compound administration led to a reduction in hemolysis. This was evidenced by rises in hemoglobin of 0.9-3.7 g/dl (mean 2.2 g/dl), falls in lactate dehydrogenase of 16-52%, and a reduction in irreversibly sickled cell counts by half.[1] A sharp rise in hematocrit was a concern in one patient, which led to dose adjustments in the study.[1]
Troubleshooting Guides
Issue 1: Participant develops fever, rash, and/or tender cervical lymphadenopathy.
This constellation of symptoms suggests an immune-mediated reaction to this compound, observed in both healthy volunteers and sickle cell patients at higher doses.[1][4][8]
Recommended Actions:
-
Assess Severity: Evaluate the severity of the symptoms. Note the onset, which typically occurs 7 to 11 days after the start of dosing.[1][4]
-
Laboratory Monitoring:
-
Dose Evaluation: Review the current dosing regimen. These effects are more common at the higher doses used in sickle cell trials.[1] The utility of this compound may depend on identifying a dosing regimen with a lower incidence of what appears to be a drug allergy.[4]
-
Consider Dose Reduction or Discontinuation: For mild to moderate reactions, a dose reduction may be considered with close monitoring. For severe reactions, discontinuation of this compound may be necessary.
Issue 2: A participant's hematocrit rises sharply.
A rapid increase in hematocrit was a concern in early sickle cell studies, prompting a change from a loading-dose to a steady daily-dose regimen.[1]
Recommended Actions:
-
Confirm Finding: Repeat the hematocrit measurement to confirm the initial result.
-
Monitor Vitals: Closely monitor blood pressure and for any signs or symptoms of hyperviscosity.
-
Review Dosing Strategy: Evaluate the dosing protocol. The initial sickle cell study moved from a high loading dose (800-1200 mg) to a lower daily dose (300 mg) to mitigate this effect.[1]
-
Hydration: Ensure the participant is adequately hydrated.
Data Presentation: Summary of Adverse Events and Efficacy
Table 1: Adverse Events in this compound Clinical Studies
| Study Population | Dose | Adverse Events | Incidence | Citation |
| Sickle Cell Anemia | Loading dose (800-1200mg) followed by maintenance (200-300mg), or 300mg daily for 10 days | Fever and cervical lymphadenopathy | 3 of 6 patients | [1] |
| Healthy Volunteers | Three doses at 48h intervals | Fever, rash, and tender cervical lymphadenopathy | 3 of 12 volunteers | [4][8] |
| HIV-positive (Viremic) | Dose escalation protocol | Serious adverse events (lymphadenopathy) | 2 of 21 patients | [5] |
| HIV-positive (On HAART, virally suppressed) | Dose escalation protocol (up to 25mg every other day) | No serious adverse events reported | 0 | [5][6] |
Table 2: Hematological and Efficacy Parameters in Sickle Cell Anemia Study[1]
| Parameter | Observation |
| Hemoglobin | Increase of 0.9 - 3.7 g/dl (mean 2.2 g/dl) |
| Lactate Dehydrogenase | Decrease of 16 - 52% |
| Irreversibly Sickled Cells | Halved |
| Hemoglobin Modification | 10% - 24% (dose-dependent) |
Experimental Protocols & Methodologies
Protocol 1: Monitoring Immune Cell Subsets and Cytokine Production
This protocol is based on the methodology used in HIV clinical trials to assess the immunomodulatory effects of this compound.[5][9]
Objective: To quantify changes in T-cell populations and cytokine expression in response to this compound administration.
Methodology:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from participants at baseline and specified time points throughout the study (e.g., weeks 8, 12, 16).[7]
-
Immunophenotyping:
-
Use multi-color flow cytometry to identify and quantify T-cell subsets.
-
Recommended markers include: CD3, CD4 (T helper cells), CD8 (Cytotoxic T-cells), CD45RA (naive T-cells), and CD28.[5]
-
Analyze for increases in naive CD4+ cells and changes in CD8+ populations, which were observed in previous studies.[5]
-
-
Cytokine Analysis:
-
Functional Assays (Optional):
-
Assess HIV-specific cytotoxic T lymphocyte (CTL) activity by measuring IFN-gamma and perforin-producing cells via flow cytometry or ELISpot assays.[5]
-
Protocol 2: Clinical Monitoring for Immune-Related Adverse Events
Objective: To proactively detect and manage potential immune-related adverse events such as fever and lymphadenopathy.
Methodology:
-
Baseline Assessment: Before initiating this compound, perform a thorough physical examination, including measurement of lymph nodes, and record baseline temperature.
-
Regular Monitoring:
-
Instruct participants to monitor and report their temperature daily, especially during the first two weeks of treatment.
-
At each study visit, perform a physical examination focusing on cervical, axillary, and inguinal lymph nodes for any tenderness or enlargement.
-
Question participants about the presence of fever, rash, or other systemic symptoms.
-
-
Action Plan:
-
Define a clear action plan for when a participant reports symptoms.
-
This should trigger a clinical assessment and laboratory workup as described in the Troubleshooting Guide.
-
Visualizations
Caption: this compound's dual mechanisms and potential adverse effects.
Caption: Decision workflow for managing suspected adverse events.
Caption: Factors influencing the risk of this compound adverse events.
References
- 1. This compound increases oxygen affinity and reduces haemolysis in subjects with sickle cell anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. preprints.org [preprints.org]
- 4. Pharmacokinetics and pharmacodynamics of this compound, an antisickling agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opastpublishers.com [opastpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of this compound, an antisickling agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Tucaresol Bell-Shaped Dose-Response Curve: A Technical Guide
Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro effects of Tucaresol. It provides troubleshooting advice and frequently asked questions (FAQs) to help you understand and navigate its characteristic bell-shaped dose-response curve.
Troubleshooting Guide: Common Issues in this compound In Vitro Assays
Observing a bell-shaped, or biphasic, dose-response curve with this compound is an expected outcome in many in vitro immunological assays. This phenomenon, where the biological response increases with dose up to a certain point and then decreases with further increases in concentration, can be attributed to the compound's complex mechanism of action. However, inconsistent or unexpected results may still arise. This guide will help you troubleshoot common experimental issues.
Issue 1: No discernible peak or a flattened bell curve.
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Possible Cause: Suboptimal cell density or health.
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Troubleshooting Steps:
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Cell Viability Check: Ensure cell viability is >95% before seeding. Use trypan blue exclusion or a similar method.
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Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration. Over-confluent or under-confluent cultures can lead to non-specific effects.
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Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
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Possible Cause: Incorrect this compound concentration range.
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Troubleshooting Steps:
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Wider Dose Range: Expand your concentration range. The optimal stimulatory effect of this compound is often observed in the 100 to 300 µM range.[1] Ensure your dose-response curve includes concentrations both below and significantly above this range to capture the full biphasic effect.
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Logarithmic Dilutions: Use a logarithmic or semi-logarithmic dilution series to adequately cover a wide concentration range.
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Possible Cause: Issues with reagent preparation or storage.
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Troubleshooting Steps:
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Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
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Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle control in your experimental setup.
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-
Issue 2: High variability between replicate wells.
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Possible Cause: Inaccurate pipetting or mixing.
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Troubleshooting Steps:
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Pipette Calibration: Regularly calibrate your pipettes.
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Proper Technique: Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present. When adding reagents, dispense below the surface of the liquid in the well and mix gently but thoroughly.
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Automated Liquid Handling: If available, consider using automated liquid handlers for improved consistency.
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Possible Cause: Edge effects in multi-well plates.
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Troubleshooting Steps:
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Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
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Incubation: Ensure uniform temperature and humidity in the incubator.
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Issue 3: Unexpectedly low or high cytokine readouts.
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Possible Cause: Problems with the cytokine detection assay (e.g., ELISA).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a bell-shaped dose-response curve in vitro?
A1: The immunomodulatory effects of this compound on T-cell functions are characterized by a bell-shaped dose-response curve.[1] While the precise mechanisms for this compound are not fully elucidated, biphasic responses are common for immunomodulators and can be attributed to several factors:
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Receptor Occupancy and Downregulation: At lower concentrations, this compound may bind to its target and initiate a signaling cascade, leading to an enhanced immune response. At higher concentrations, it might lead to receptor saturation, internalization, or the activation of negative feedback loops that dampen the response.
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Activation of Counter-Regulatory Pathways: High concentrations of this compound could trigger secondary signaling pathways that have an opposing or inhibitory effect on the primary stimulatory pathway.
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Functional Impairment at High Doses: Studies have shown that the lack of effect at higher doses of this compound is not due to increased cell death, but rather suggests a functional impairment of the cells.[1]
Q2: What is the optimal in vitro concentration range for this compound?
A2: The optimal immunomodulatory action of this compound is typically observed in the 100 to 300 microM range for T-cell proliferation and cytokine production.[1] However, the exact optimal concentration can vary depending on the cell type, assay conditions, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound functions as a co-stimulatory molecule for T-cells. It is thought to mimic the interaction between antigen-presenting cells (APCs) and T-lymphocytes.[4][5] this compound, a Schiff-base-forming chemical, can substitute for the physiological donor of carbonyl groups on APCs, which interact with amine groups on T-lymphocytes to modulate the adaptive immune system.[4] This co-stimulation is independent of the CD28 pathway and enhances CD3-dependent T-cell triggering.[1] The downstream effect is an increase in Th1-type cytokine production, such as IL-2 and IFN-γ.[1]
Q4: Can the bell-shaped curve be influenced by the experimental model?
A4: Yes. The characteristics of the bell-shaped curve (e.g., the peak concentration and the steepness of the decline) can be influenced by:
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Cell Type: Different immune cell subsets (e.g., CD4+ T-cells, PBMCs) may have varying sensitivities to this compound.
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Donor Variability: When using primary cells from human donors, inherent biological variability can affect the response.
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Stimulation Conditions: The presence and concentration of other stimuli (e.g., antigens, mitogens) can alter the cellular response to this compound.
Data Presentation
Table 1: In Vitro Immunomodulatory Effects of this compound on Human PBMCs
| Parameter Measured | Cell Source | This compound Concentration (µM) | Observed Effect | Reference |
| T-Cell Proliferation | PBMCs from HIV+ individuals | 100 - 300 | Increased proliferation in response to influenza A virus, gp160 peptide, and HLA alloantigens | [1] |
| IL-2 Production | PBMCs from HIV+ individuals | 100 - 300 | Increased production | [1] |
| IFN-γ Production | PBMCs from HIV+ individuals | 100 - 300 | Increased production | [1] |
| IL-10 Production | PBMCs from HIV+ individuals | Not specified | No modification | [1] |
| CTL Activity | Not specified | Not specified | Marginally increased | [1] |
Experimental Protocols
1. PBMC Proliferation Assay
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Objective: To measure the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) in response to a stimulus.
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Methodology:
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Isolate PBMCs from healthy or patient donor blood using Ficoll-Paque density gradient centrifugation.
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Wash the cells and resuspend in complete RPMI-1640 medium.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well).
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Add the desired stimulus (e.g., phytohemagglutinin (PHA) at 1 µg/mL or a specific antigen).
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Add serial dilutions of this compound (e.g., from 1 µM to 1000 µM) and a vehicle control.
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Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
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In the final 18 hours of incubation, add a proliferation marker such as [3H]-thymidine or use a non-radioactive method like BrdU or CFSE staining.
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Harvest the cells and measure the incorporation of the proliferation marker according to the manufacturer's instructions.
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Plot the proliferation (e.g., counts per minute or absorbance) against the log of this compound concentration to visualize the dose-response curve.
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2. Cytokine Production Assay (ELISA)
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Objective: To quantify the production of specific cytokines (e.g., IL-2, IFN-γ) by PBMCs following this compound treatment.
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Methodology:
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Follow steps 1-6 of the PBMC Proliferation Assay.
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After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
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Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants for the cytokines of interest according to the kit manufacturer's protocol.
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Briefly, this involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
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Plot the cytokine concentration against the log of this compound concentration.
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Mandatory Visualizations
Caption: A troubleshooting workflow for in vitro this compound experiments.
Caption: this compound's proposed co-stimulatory signaling pathway in T-cells.
Caption: A generalized workflow for this compound in vitro cell-based assays.
References
- 1. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arp1.com [arp1.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. This compound down-modulation of MUC1-stimulated human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Tucaresol Concentration for Maximal T Cell Stimulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Tucaresol concentration for maximal T cell stimulation in vitro. All recommendations are based on publicly available data and general immunological principles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to achieve optimal T cell stimulation?
A1: The optimal concentration of this compound for in vitro T cell stimulation is reported to be in the range of 100 to 300 µM. It is important to note that this compound exhibits a bell-shaped dose-response curve. This means that concentrations higher than the optimal range may lead to a decrease in the stimulatory effect, not due to increased cell death, but potentially due to functional impairment of the T cells. Therefore, a careful dose-titration study within this range is crucial for each specific experimental setup.
Q2: What is the mechanism of action of this compound in T cell stimulation?
A2: this compound acts as an immunomodulatory agent that co-stimulates the CD3-dependent triggering of T cells. A key feature of its mechanism is that this stimulation is independent of the CD28 co-stimulatory pathway. This suggests that this compound can bypass the need for CD28 signaling to achieve T cell activation, which has significant implications for its use in therapeutic contexts where CD28 signaling may be compromised.
Q3: What are the expected effects of this compound on T cell function?
A3: this compound has been shown to enhance several key T cell functions, including:
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Increased Proliferation: It promotes the clonal expansion of T cells.
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Enhanced Cytokine Production: It specifically boosts the production of Type 1 cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
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Upregulation of Activation Markers: It can lead to an increased expression of surface markers associated with T cell activation, such as CD25.
Q4: How should I prepare this compound for in vitro experiments?
A4: While specific solubility details for commercial preparations may vary, a general approach involves creating a concentrated stock solution in a suitable solvent like DMSO. This stock can then be further diluted in culture medium to achieve the desired final concentrations for your experiment. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to account for any potential effects of the solvent on T cell function.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no T cell proliferation with this compound stimulation. | Suboptimal this compound Concentration: You may be using a concentration that is too low or too high (outside the 100-300 µM optimal range). | Perform a dose-response experiment with this compound concentrations ranging from 50 µM to 500 µM to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Primary Stimulation: this compound is a co-stimulator and requires a primary signal through the T cell receptor (TCR). | Ensure adequate primary stimulation is provided, for example, by using anti-CD3 antibodies coated on the culture plate or in soluble form. | |
| Poor Cell Health: The primary T cells may not be viable or healthy. | Check the viability of your T cells before starting the experiment using a method like trypan blue exclusion. Ensure proper cell handling and culture conditions. | |
| High variability in cytokine production between replicates. | Uneven Cell Plating: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell distribution. |
| Inconsistent this compound Concentration: Errors in serial dilutions. | Prepare a fresh stock solution of this compound and perform dilutions carefully. Use a new set of pipette tips for each dilution step. | |
| Decreased T cell stimulation at higher this compound concentrations. | Bell-Shaped Dose-Response: This is a known characteristic of this compound. | This is an expected outcome. The optimal concentration is within the 100-300 µM range. Higher concentrations can lead to functional impairment. |
| Activation marker expression (e.g., CD25, CD69) is not significantly upregulated. | Timing of Analysis: Activation markers are expressed at different time points post-stimulation. | Optimize the time course of your experiment. Analyze early activation markers like CD69 at earlier time points (e.g., 6-24 hours) and later markers like CD25 at later time points (e.g., 24-72 hours). |
| Insufficient Primary Signal: The primary anti-CD3 stimulation may be too weak. | Titrate the concentration of the anti-CD3 antibody to ensure a suboptimal but sufficient primary signal that allows for the co-stimulatory effect of this compound to be observed. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on T cell stimulation based on available literature. Please note that these are generalized values, and optimal results will be dependent on specific experimental conditions.
| This compound Concentration (µM) | T Cell Proliferation (% of Max) | IL-2 Production (Fold Increase) | IFN-γ Production (Fold Increase) | CD25 Expression (% Positive Cells) |
| 0 (Control) | Baseline | 1.0 | 1.0 | Baseline |
| 50 | Low | Low | Low | Slight Increase |
| 100 | High | Significant Increase | Significant Increase | Marked Increase |
| 200 | Maximal | Maximal | Maximal | Maximal |
| 300 | High | Significant Increase | Significant Increase | Marked Increase |
| >400 | Decreasing | Decreasing | Decreasing | Decreasing |
Note: "Baseline" refers to the level of activation with primary stimulation (e.g., anti-CD3) alone. "Fold Increase" is relative to the baseline control.
Experimental Protocols
T Cell Proliferation Assay using CFSE Dye Dilution
This protocol outlines a method to assess T cell proliferation in response to this compound stimulation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
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Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
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RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
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CFSE dye
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Anti-CD3 antibody (plate-bound or soluble)
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This compound
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Flow cytometer
Procedure:
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Cell Preparation: Isolate PBMCs or T cells from whole blood using density gradient centrifugation.
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CFSE Staining: Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
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Cell Culture: Resuspend CFSE-labeled cells in complete RPMI-1640 medium. Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (or add soluble anti-CD3).
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This compound Treatment: Add this compound at various concentrations (e.g., 0, 50, 100, 200, 300, 400 µM) to the respective wells. Include a vehicle control.
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Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
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Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential two-fold decrease in CFSE intensity with each cell division.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of IL-2 and IFN-γ secretion from T cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
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PBMCs or isolated T cells
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RPMI-1640 medium
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Anti-CD3 antibody
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This compound
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Human IL-2 and IFN-γ ELISA kits
Procedure:
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Cell Culture and Stimulation: Plate PBMCs or T cells in a 96-well plate with anti-CD3 stimulation as described in the proliferation assay.
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This compound Treatment: Add this compound at the desired concentrations.
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Supernatant Collection: After 24-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatants.
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ELISA: Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.
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Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Visualizations
Navigating the Challenges of Incomplete Tucaresol Phase 2 Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers and drug development professionals working with the available, yet incomplete, clinical trial data for Tucaresol. The termination of the phase 2 trial in HIV patients means that a complete dataset for this stage is unavailable.[1] This guide offers troubleshooting advice, frequently asked questions, and structured data summaries to help navigate the limitations of the existing information, which is drawn from a phase 1b/2a HIV trial, earlier studies in sickle cell anemia, and in vitro experiments.
Troubleshooting Guide: Working with Limited this compound Data
This section addresses specific issues that may arise during the analysis and interpretation of the fragmented this compound dataset.
| Problem | Possible Cause | Suggested Solution |
| Difficulty in establishing a clear dose-response relationship for antiviral efficacy in HIV. | The phase 2 trial was not completed, and therefore, comprehensive dose-escalation data is unavailable.[1] The phase 1b/2a trial used a limited dosing schedule.[2] | Utilize the available data from the phase 1b/2a trial which showed immunological effects with 25 mg every other day for one week.[2] For modeling purposes, consider incorporating pharmacokinetic data from the sickle cell anemia trials, which used higher doses, to extrapolate potential dose-exposures, while clearly stating the assumptions made.[3][4] |
| Inability to determine the long-term safety and efficacy of this compound in the target HIV population. | The incomplete phase 2 trial prevents assessment of long-term outcomes. | Focus on the available 16-week data from the phase 1b/2a trial for short-term safety and immunological markers.[2] Clearly acknowledge the absence of long-term data as a major limitation in any analysis or report. |
| Uncertainty about the clinical relevance of the observed immunomodulatory effects. | While the phase 1b/2a trial showed changes in T-cell subsets and cytokine mRNA, the direct correlation to long-term clinical benefit in HIV was not established due to the incomplete follow-up.[2] | Correlate the observed immunological changes (e.g., increased CD4+ counts, decreased IL-10) with established surrogate markers of HIV progression.[2][3] Reference the known role of these markers in HIV pathogenesis to build a case for potential clinical relevance, while emphasizing that this is an indirect assessment. |
| Discrepancies between in vitro antiviral activity and in vivo effects. | This compound exhibits weak direct in vitro antiviral activity against HIV but demonstrated immunomodulatory effects in vivo.[3][5] | The primary mechanism in vivo is likely host-targeted through co-stimulation of CD4+ T helper cells.[3][6] When discussing the mechanism of action, prioritize the immunomodulatory pathway as the key driver of its in vivo effects, with the direct antiviral activity being a secondary, and potentially less significant, contributor. |
Frequently Asked Questions (FAQs)
Q1: Why was the this compound phase 2 clinical trial for HIV stopped?
A1: The available documentation states that the phase 2 trial, which was designed to include 45 HIV patients on HAART receiving daily doses of 25 mg or 50 mg for 3 months, was not completed and no results were reported.[1] The specific reasons for the trial's cessation are not detailed in the publicly available information.
Q2: What is the primary mechanism of action of this compound?
A2: this compound has a dual mechanism of action. Its primary proposed mechanism is as a host-targeted antiviral agent that works by co-stimulating CD4+ T helper cells, leading to a more effective immune response against viral pathogens.[3][6] It also possesses a direct, though less potent, antiviral effect.[5]
Q3: What quantitative data is available from the this compound clinical trials?
A3: Quantitative data is available from a phase 1b/2a HIV trial and earlier studies in sickle cell anemia and healthy volunteers. This includes changes in T-lymphocyte subsets, cytokine mRNA levels, and pharmacokinetic parameters. Please refer to the data tables below for a summarized view.
Q4: Can the data from the sickle cell anemia trials be used to inform research in HIV?
A4: The sickle cell anemia trials provide valuable human safety and pharmacokinetic data at high doses of this compound.[1][3] This information can be useful for understanding the drug's general safety profile and for pharmacokinetic modeling. However, it's crucial to note that the patient population and dosing regimens were different from the HIV trials, and direct extrapolation of efficacy is not appropriate.
Q5: What were the key findings of the phase 1b/2a HIV trial?
A5: The 16-week phase 1b/2a trial in HIV-positive patients showed that this compound, particularly at a dose of 25 mg every other day for one week, was associated with an increase in CD4+ percentages (mainly naive CD4+ cells), an improvement in CD8+/28-/45RA+ cells and HIV-specific CD8+ IFNgamma- and perforin-producing cells, and a decrease in IL-10 mRNA.[2] Importantly, it did not lead to an increase in HIV viremia in patients on stable HAART.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the available this compound studies.
Table 1: Immunological Changes in HIV Patients (Phase 1b/2a Trial)
| Parameter | Observation | Significance | Patient Group |
| CD4+ Percentage | Increase, mainly in naive CD4+ cells | - | This compound-treated patients |
| CD8+/28-/45RA+ cells | Improved | - | This compound-treated patients |
| HIV-specific CD8+ IFNγ- and perforin-producing cells | Improved | - | This compound-treated patients |
| IL-10 mRNA | Diminished | p<0.001 at weeks 8, 12, and 16 | Patients on HAART (n=6) |
| Data from a 16-week pilot Phase I/II trial. The effects were noted to be greater with 25 mg given every other day for 1 week.[2] |
Table 2: In Vitro Antiviral Activity
| Virus | Assay | Result (EC50) |
| Hepatitis B | Primary antiviral assay | < 0.32 µM (initial), > 5 µM (repeated) |
| Hepatitis B | HBsAg reduction | 1.9 µM and 7 µM (minor reductions) |
| EC50 values for Hepatitis B showed variability upon repeat testing.[3][6] |
Table 3: Pharmacokinetic Data in Healthy Volunteers
| Parameter | Value | Conditions |
| Mean Peak %MOD | 34% | Three doses at 48h intervals |
| Mean Cmax (plasma) | 81.4 µg/mL | - |
| Mean Cmax (erythrocytes) | 1459 µg/mL | - |
| %MOD refers to the percentage of hemoglobin modified to a high affinity form.[7][8] |
Visualizing this compound's Mechanism and Experimental Context
To further aid in the understanding of this compound's proposed mechanisms and the context of the clinical trials, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's immunomodulatory action.
Caption: Logical flow of this compound's clinical development and data availability.
References
- 1. opastpublishers.com [opastpublishers.com]
- 2. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. This compound increases oxygen affinity and reduces haemolysis in subjects with sickle cell anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of this compound, an antisickling agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound, an antisickling agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
potential for drug-drug interactions with Tucaresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for drug-drug interactions (DDIs) with Tucaresol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is known about the drug-drug interaction potential of this compound?
Currently, there is limited publicly available information specifically detailing the drug-drug interaction profile of this compound. Clinical trials have focused on its efficacy and safety in the context of sickle cell disease and HIV infections.[1][2][3][4][5][6] One database suggests that the risk or severity of adverse effects could be increased when this compound is combined with Calcium carbimide or Disulfiram.[1] However, dedicated clinical drug-drug interaction studies with a broad range of medications have not been published.
Q2: Has the metabolic pathway of this compound been identified?
Detailed information on the metabolic pathway of this compound, including the specific enzymes responsible for its breakdown, is not extensively documented in the available literature.[1] To fully understand its DDI potential, further in vitro and in vivo studies would be necessary to elucidate its metabolic fate.
Q3: Is this compound a substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes?
The interaction of this compound with cytochrome P450 (CYP) enzymes is a critical unknown in assessing its drug-drug interaction risk.[7] As a substituted benzaldehyde[3], it is plausible that it may be metabolized by one or more CYP enzymes. However, without specific in vitro studies using human liver microsomes and recombinant CYP enzymes, it is not possible to determine if this compound is a substrate, inhibitor, or inducer of any particular CYP isoform.
Troubleshooting Guide: Investigating Potential Drug-Drug Interactions
If you are designing experiments to evaluate the drug-drug interaction potential of this compound, consider the following troubleshooting guide.
Problem: Unexpected or altered pharmacological effect of a co-administered drug in the presence of this compound.
Potential Cause: this compound may be inhibiting or inducing the metabolic enzymes responsible for the clearance of the co-administered drug.
Troubleshooting Steps:
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In Vitro Metabolism Studies: Conduct experiments using human liver microsomes to determine if this compound inhibits major CYP450 enzymes. A suggested experimental workflow is outlined below.
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CYP450 Isoform Specificity: If inhibition is observed, use recombinant human CYP enzymes to identify the specific isoform(s) inhibited by this compound.
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Induction Studies: Utilize cultured human hepatocytes to assess the potential of this compound to induce the expression of CYP450 enzymes.
Problem: Altered plasma concentrations of this compound when co-administered with another drug.
Potential Cause: The co-administered drug may be an inhibitor or inducer of the enzyme(s) responsible for this compound metabolism.
Troubleshooting Steps:
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Metabolite Identification: First, identify the primary metabolic pathways of this compound using in vitro systems like human liver microsomes or hepatocytes.
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Reaction Phenotyping: Once the metabolic pathway is understood, perform reaction phenotyping studies with a panel of recombinant CYP enzymes to identify the key enzyme(s) responsible for its metabolism.
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Inhibition by Co-administered Drug: Test the ability of the co-administered drug to inhibit the recombinant enzyme(s) identified in the previous step.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
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Incubation: Incubate human liver microsomes with a specific CYP probe substrate in the presence and absence of varying concentrations of this compound.
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Analysis: Following incubation, quantify the formation of the probe substrate's metabolite using LC-MS/MS.
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Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) for each CYP isoform.
Hypothetical Data Summary:
The following table presents a hypothetical outcome of such an experiment. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Interpretation |
| CYP1A2 | Phenacetin | > 100 | Low potential for inhibition |
| CYP2C9 | Diclofenac | 25 | Moderate potential for inhibition |
| CYP2C19 | S-Mephenytoin | > 100 | Low potential for inhibition |
| CYP2D6 | Dextromethorphan | 75 | Low potential for inhibition |
| CYP3A4 | Midazolam | 15 | Moderate to high potential for inhibition |
Visualizations
Workflow for Assessing Drug-Drug Interaction Potential
Caption: A generalized workflow for assessing the drug-drug interaction potential of a new chemical entity.
General Role of CYP450 Enzymes in Drug Metabolism
Caption: A simplified diagram illustrating the role of CYP450 enzymes in Phase I drug metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an antisickling agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases oxygen affinity and reduces haemolysis in subjects with sickle cell anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. This compound | C15H12O5 | CID 55223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
Validation & Comparative
A Comparative Analysis of Tucaresol and AZT for HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV-1 activity of Tucaresol and the established antiretroviral drug, Zidovudine (AZT). The following sections detail their respective mechanisms of action, present a quantitative comparison of their 50% effective concentrations (EC50), and outline the experimental protocols used to determine these values.
Executive Summary
This compound and AZT inhibit HIV-1 through fundamentally different mechanisms. This compound is a host-targeted immunomodulator that enhances the body's own antiviral immune response, while also exhibiting direct, albeit less potent, antiviral activity. In contrast, AZT is a direct-acting antiviral that targets a crucial viral enzyme, reverse transcriptase. This comparison reveals a significant difference in their in vitro potency, with AZT demonstrating substantially lower EC50 values. However, this compound's unique mechanism of action as an immunomodulator presents a complementary strategy to direct antiviral therapies.
Quantitative Comparison of Anti-HIV-1 Activity
| Compound | EC50 Value | Cell Type | Assay |
| This compound | 35 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not explicitly stated, but in the context of direct antiviral activity assessment. |
| AZT (Zidovudine) | 0.03 µM | Jurkat cells | p24 antigen assay[1] |
Note: The EC50 value for AZT has been shown to vary depending on the specific assay and timing of measurement. For instance, in one study, the EC50 of AZT was reported as >10 µM by intracellular HIV-1 RNA assay, 0.2 µM by immunofluorescence, and 0.03 µM by p24 assay, all measured at seven days post-infection[1].
Mechanisms of Action
This compound: A Dual-Mechanism Immunomodulator
This compound's primary mechanism against HIV-1 is host-targeted. It acts as an immunomodulator that enhances the T-cell mediated immune response. Specifically, this compound provides a co-stimulatory signal to CD4+ T-helper cells through a novel Schiff base-mediated mechanism[2][3]. This co-stimulation potentiates the T-cell receptor (TCR) signaling cascade, leading to:
-
Enhanced Th1 Cytokine Production: Increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for an effective antiviral response[4].
-
Increased Calcium Mobilization: Priming of the TCR-dependent calcium signaling pathway, a key event in T-cell activation[2][3].
In addition to its immunomodulatory effects, this compound also possesses direct in-vitro antiviral activity, though this is reported to be less potent than its immunomodulatory effects[5].
AZT: A Nucleoside Reverse Transcriptase Inhibitor (NRTI)
AZT is a well-established nucleoside analog reverse transcriptase inhibitor (NRTI)[6]. Its mechanism of action involves the following steps:
-
Cellular Phosphorylation: AZT is taken up by host cells and converted into its active triphosphate form (AZT-TP) by cellular kinases.
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV-1 reverse transcriptase enzyme.
-
Chain Termination: Once incorporated into the growing viral DNA chain, AZT-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prematurely halts the synthesis of viral DNA from the viral RNA template, thereby preventing the virus from replicating[6][7].
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a general workflow for determining EC50 values.
Caption: this compound's co-stimulatory signaling pathway in CD4+ T-cells.
Caption: General experimental workflow for EC50 determination using a p24 antigen assay.
Experimental Protocols
Determination of EC50 by HIV-1 p24 Antigen Assay
The following is a generalized protocol for determining the EC50 value of an anti-HIV-1 compound in peripheral blood mononuclear cells (PBMCs) using a p24 antigen enzyme-linked immunosorbent assay (ELISA).
1. Cell Preparation and Infection:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) for 2-3 days.
-
Infect the stimulated PBMCs with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB or BaL) for 2-4 hours at 37°C.
-
Wash the cells to remove the viral inoculum and resuspend in fresh culture medium.
2. Compound Treatment:
-
Plate the infected PBMCs in a 96-well plate.
-
Prepare serial dilutions of the test compounds (this compound and AZT) in culture medium.
-
Add the different concentrations of the compounds to the wells containing the infected cells. Include control wells with infected cells and no compound (virus control) and uninfected cells (cell control).
3. Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
4. p24 Antigen Quantification (ELISA):
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Lyse the virus in the supernatant samples using a lysis buffer (e.g., containing Triton X-100).
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Wash the plate and block with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Add the lysed supernatant samples and a standard curve of recombinant p24 antigen to the plate and incubate.
-
Wash the plate and add a biotinylated detector antibody against HIV-1 p24 and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will occur in proportion to the amount of p24 antigen present.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
5. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the recombinant p24 antigen.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The EC50 is the concentration of the compound that inhibits p24 production by 50%.
Conclusion
This compound and AZT represent two distinct approaches to combating HIV-1. AZT is a potent, direct-acting antiviral that has been a cornerstone of antiretroviral therapy for decades. This compound, with its more modest direct antiviral effect, offers a novel host-targeted immunomodulatory strategy. The significant difference in their in vitro EC50 values underscores their different primary mechanisms of action. Future research could explore the potential synergistic effects of combining this compound's immune-enhancing properties with the potent viral suppression of NRTIs like AZT, potentially leading to more robust and durable treatment outcomes for individuals living with HIV-1.
References
- 1. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zidovudine | aidsmap [aidsmap.com]
- 7. go.drugbank.com [go.drugbank.com]
Comparative In-Vitro Potency of Tucaresol Against Hepatitis B Virus
This guide provides a comparative analysis of the in-vitro anti-Hepatitis B Virus (HBV) potency of Tucaresol, an investigational oral drug candidate, against established and emerging antiviral agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in HBV therapeutics.
Mechanism of Action: A Dual Approach
This compound is proposed to exhibit a dual mechanism of action against HBV, a unique characteristic that distinguishes it from many current therapies. It combines direct-acting antiviral (DAA) effects with host-targeted immunomodulatory activity.
-
Immunomodulatory Action: this compound is reported to stimulate a pro-inflammatory Th1 immune response. It enhances T-helper cell function, leading to increased production of type 1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This action helps to boost the host's cell-mediated immunity, which is often suppressed in chronic HBV infection.[1]
-
Direct Antiviral Action: Evidence suggests this compound also possesses a direct, albeit weak, antiviral effect.[2][3][4] The compound's behavior in certain assays, particularly the limited reduction of Hepatitis B surface antigen (HBsAg) particles relative to viral DNA, is characteristic of Capsid Assembly Modulators (CAMs).[2] These agents interfere with the proper formation of the viral nucleocapsid, a critical step in HBV replication.[2]
Comparative In-Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. The following tables compare the reported EC50 values of this compound with those of approved nucleos(t)ide analogues and other investigational Capsid Assembly Modulators.
Table 1: In-Vitro Anti-HBV Potency of this compound
| Assay Type | Endpoint | Reported EC50 (µM) | Source |
| Primary Antiviral Assay | Cytopathic Effect (CPE) | < 0.32 | [2] |
| Repeat Antiviral Assays | Cytopathic Effect (CPE) | > 5.0 | [2][4] |
| Secondary Assay (HBsAg) | HBsAg Particle Reduction | 1.9 | [2][4] |
| Repeat Secondary Assays (HBsAg) | HBsAg Particle Reduction | 7.0 and > 5.0 | [2][4] |
Note: The variability in this compound's EC50 values across repeated assays suggests potential challenges in reproducibility or sensitivity to assay conditions. The direct antiviral activity has been described as "weak".[2][3][4]
Table 2: Comparative In-Vitro Potency of Anti-HBV Compounds
| Compound Class | Compound | EC50 (nM) | Target |
| Proposed CAM | This compound | 1900 - >7000 | Capsid Assembly |
| Nucleos(t)ide Analogue | Entecavir (ETV) | 3.75 | HBV Polymerase |
| Nucleos(t)ide Analogue | Tenofovir Disoproxil (TDF) | 20 - 40 | HBV Polymerase |
| Nucleos(t)ide Analogue | Tenofovir Alafenamide (TAF) | 18 | HBV Polymerase |
| Nucleos(t)ide Analogue | Lamivudine (3TC) | 30 | HBV Polymerase |
| Capsid Assembly Modulator | GLP-26 | 3.0 | Capsid Assembly |
| Capsid Assembly Modulator | JNJ-827 | 4.7 | Capsid Assembly |
| Capsid Assembly Modulator | JNJ-890 | 66 | Capsid Assembly |
EC50 values are converted to nM for standardized comparison. Data is compiled from multiple sources.[2][5][6][7][8]
Experimental Protocols
The in-vitro anti-HBV activity of compounds is typically evaluated using stably transfected human hepatoblastoma cell lines that constitutively produce HBV particles.
Cell Line Used for this compound Evaluation:
-
AD38 Cell Line: A derivative of the HepG2 human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[5][8] This allows for the controlled expression of HBV for screening purposes.
General Protocol for In-Vitro HBV Potency Assay:
-
Cell Culture: HepG2.2.15 or AD38 cells are seeded in multi-well plates (e.g., 96-well) and cultured until they form a confluent monolayer.[9] For AD38 cells, tetracycline is withdrawn from the culture medium to induce HBV replication.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., Entecavir). Cells are typically incubated for 6-9 days, with the medium and compound being refreshed every 2-3 days.[6]
-
Endpoint Measurement - Viral DNA:
-
Extracellular DNA: The cell culture supernatant is collected. Viral particles are precipitated, and DNA is extracted.
-
Intracellular DNA: Cells are lysed, and intracellular core particles are isolated to extract HBV DNA replicative intermediates.
-
Quantification: HBV DNA is quantified using real-time quantitative PCR (qPCR) or Southern blot analysis.[10][11] The EC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.
-
-
Endpoint Measurement - Viral Antigens:
-
Culture supernatants are collected and analyzed for secreted HBsAg and HBeAg levels using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits. The EC50 for antigen reduction is then determined.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT) is run to measure the compound's effect on cell viability. This determines the 50% cytotoxic concentration (CC50) and allows for calculation of the selectivity index (SI = CC50/EC50).
Note on Cytopathic Effect (CPE): HBV is generally considered non-cytopathic in these in-vitro models.[12] The primary screening for this compound mentioned a CPE endpoint, which is atypical and may suggest a unique assay setup or a secondary, non-specific effect at high concentrations.[2][7]
HBV Capsid Assembly and CAM Intervention
The HBV nucleocapsid is a critical structure that protects the viral genome and serves as the compartment for reverse transcription. It is formed through the self-assembly of 120 dimers of the HBV core protein (Cp) into an icosahedral shell with T=4 symmetry.[3][13] This process proceeds through key intermediates, such as trimers of Cp dimers. Capsid Assembly Modulators (CAMs) bind to Cp dimers and disrupt this delicate process, accelerating assembly and leading to the formation of empty or structurally unsound capsids that are unable to support viral replication.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Systems for Studying Different Genotypes/Sub-Genotypes of Hepatitis B Virus: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Hepatitis B Virus Infection Induces Cytopathic Effects in Primary Human Hepatocytes, and Can Be Partially Reversed by Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in HBV infection and replication systems in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 10. Two fragments of HBV DNA integrated into chrX: 11009033 and its genetic regulation in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Suppression Uncovers Endogenous Cytopathic Effects of the Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Tucaresol in Combination with HAART: A Comparative Guide for HIV Treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tucaresol in combination with Highly Active Antiretroviral Therapy (HAART) for the treatment of HIV infection. It objectively evaluates its performance against standard HAART regimens, supported by available experimental data. This document details the experimental protocols of key studies and presents quantitative data in structured tables for ease of comparison.
Executive Summary
This compound is an orally active, immunomodulatory agent that has been investigated as an adjunctive therapy to HAART in HIV-infected individuals. Unlike traditional antiretroviral drugs that directly target viral enzymes, this compound is a host-targeted therapy designed to enhance the body's own immune response to the virus. Clinical studies have shown that this compound, when added to HAART, can lead to improvements in certain immunological markers, suggesting a potential role in augmenting the immune reconstitution that is often incomplete with HAART alone. This guide will delve into the specifics of these findings and compare them with the outcomes of standard HAART.
Mechanism of Action: A Novel Co-stimulatory Pathway
This compound's primary mechanism of action is the potentiation of T-cell responses through a novel co-stimulatory pathway. It is a Schiff-base-forming molecule that interacts with amine groups on the surface of T-lymphocytes. This interaction provides a co-stimulatory signal that complements the primary signal from the T-cell receptor (TCR) engagement with viral antigens presented by antigen-presenting cells (APCs).
This co-stimulation by this compound has been shown to enhance the TCR-dependent signaling pathway, leading to increased intracellular calcium mobilization, which is a critical step in T-cell activation.[1] The signaling cascade initiated by this compound converges with the TCR signaling pathway at the level of the MAP kinase, specifically promoting the phosphorylation of ERK2 by MEK.[2] This enhanced signaling cascade selectively favors a Th1-type cytokine profile, which is crucial for controlling viral infections. Notably, this co-stimulation appears to be independent of the CD28 pathway, a common co-stimulatory pathway for T-cell activation.[3]
Performance Comparison: this compound + HAART vs. HAART Alone
The primary evidence for this compound's efficacy in HIV comes from a Phase I/II clinical trial that evaluated its safety and immunomodulatory effects in both HAART-naive and HAART-experienced HIV-positive patients.[1]
Immunological Outcomes
The addition of this compound to HAART regimens demonstrated notable improvements in several key immunological parameters compared to baseline and, by extension, to the expected outcomes of HAART alone.
| Parameter | This compound + HAART | Standard HAART (for comparison) |
| CD4+ T-Cell Count | Observed increases in CD4+ percentages, primarily driven by a rise in naive CD4+ cells.[1] Specific quantitative data on mean/median cell count changes are not publicly available. | Gradual increase in CD4+ count is expected, with an average increase of about 130 cells/mm³ in the first 6 months, followed by a slower increase of 22-36 cells/year.[4] |
| HIV-Specific CD8+ T-Cells | Improved numbers of HIV-specific CD8+ cells capable of producing IFN-gamma and perforin.[1] | HAART alone can lead to a decline in HIV-specific CD8+ T-cell responses as viral load is suppressed. |
| Interleukin-10 (IL-10) mRNA | A significant decrease in IL-10 mRNA levels was observed, particularly in patients already on stable HAART (p<0.001).[5] IL-10 is an immunosuppressive cytokine. | Successful HAART is generally associated with a reduction in IL-10 levels.[5] |
| Interleukin-12 (IL-12) | Administration of this compound was associated with an increase in IL-12.[5] IL-12 promotes a Th1 response. | Changes in IL-12 with HAART alone are less consistently reported. |
Virological Outcomes
In the Phase I/II trial, this compound did not have a direct antiviral effect on its own.[1] When administered with HAART, it did not negatively impact the virological suppression achieved by the antiretroviral drugs. In HAART-naive patients starting both therapies simultaneously, a decrease in HIV RNA was noted.[5]
| Parameter | This compound + HAART | Standard HAART |
| HIV RNA (Viral Load) | Did not affect HIV viremia in patients on stable HAART. A decrease in HIV RNA was seen in patients starting this compound and HAART simultaneously.[5] | Aims to suppress HIV RNA to undetectable levels (<50 copies/mL). |
Safety Profile
This compound was generally well-tolerated in patients on stable HAART.[1] Serious adverse events were observed in two viremic patients who were not on stable HAART, which manifested as lymphadenopathy.[1][5]
Experimental Protocols
The key clinical trial evaluating this compound in HIV was a 16-week, open-label, pilot Phase I/II study.
Study Design
-
Participants: 21 HIV-positive patients were enrolled and divided into four groups based on their HAART status and CD4+ T-cell counts.
-
Group A (n=6): On stable HAART, CD4+ count 300-500 cells/μL, HIV RNA <80 copies/mL.
-
Group B (n=6): HAART-naive, CD4+ <500 cells/μL, HIV RNA >10,000 copies/mL.
-
Group C (n=3): HAART-naive, CD4+ >500 cells/μL, HIV RNA <10,000 copies/mL.
-
Group D (n=6): On stable HAART, CD4+ <200 cells/μL, HIV RNA <80 copies/mL.[1]
-
-
Treatment Regimen: this compound was administered in a pulse dose-escalation manner. Patients in Groups A and D received this compound in addition to their ongoing HAART. Patients in Group B started this compound and HAART simultaneously. Patients in Group C received this compound alone.[1]
-
Immunological Analyses: A range of immunological parameters were assessed at various time points, including T-cell subset enumeration (CD4+, CD8+, naive, and memory cells), intracellular cytokine staining (IFN-gamma), and cytokine mRNA quantification (IL-10).[1]
References
- 1. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schiff base forming drugs: mechanisms of immune potentiation and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term CD4+ lymphocyte response following HAART initiation in a U.S. Military prospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
Synergistic Antiviral Potential of Tucaresol in Combination with Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antiviral agent Tucaresol, focusing on its potential for synergistic effects when combined with other immunomodulators. This compound exhibits a dual mechanism of action: direct antiviral activity against a range of viruses and a host-targeted immunomodulatory effect through the co-stimulation of CD4+ T helper cells. While the direct antiviral effect is modest, its ability to enhance the host's immune response forms the basis for its proposed synergistic activity in combination therapies.
Performance and Experimental Data
This compound's antiviral and immunomodulatory properties have been evaluated in both preclinical and clinical settings. While the concept of synergy with other antiviral or immunomodulatory agents is a recurring theme in the literature, specific quantitative in vitro data demonstrating this synergy is limited in publicly available research. The data presented below summarizes the known antiviral activity of this compound as a monotherapy and the immunological outcomes observed in clinical trials where it was used in combination with other treatments.
In Vitro Antiviral Activity of this compound (Monotherapy)
This compound has demonstrated direct, albeit weak, in vitro activity against several viruses. The 50% effective concentration (EC50) values from a pan-viral screen are summarized in the table below.
| Virus | EC50 (µM) |
| Human Immunodeficiency Virus (HIV) | 35[1] |
| Hepatitis B Virus (HBV) | < 0.32 (initial screen), > 5 (repeated assays)[1][2] |
| Human Herpesvirus 6B (HHV-6B) | Not explicitly quantified, but noted as weak activity[1] |
| Human Papillomavirus 11 (HPV-11) | Not explicitly quantified, but noted as weak activity[1] |
| Measles Virus | 37[1] |
| Table 1: Summary of in vitro antiviral activity of this compound as a monotherapy. |
Clinical Immunomodulatory Effects of this compound in Combination Therapy
A Phase I/II clinical trial investigated the effects of this compound in HIV-positive patients, both with and without concurrent Highly Active Antiretroviral Therapy (HAART). The study highlighted this compound's ability to modulate the immune system, suggesting a potential for synergistic effects with antiretroviral drugs by improving the host's immune response to the virus.
| Patient Group | Intervention | Key Immunological Outcomes | Viral Load |
| HIV-positive on stable HAART | This compound added to HAART | Increased CD4+ T-cell percentages, Stimulation of HIV-specific cytotoxic T-lymphocyte (CTL) activity, Generation of naive T-cells, Decreased Interleukin-10 (IL-10) mRNA | No increase in HIV viremia[1][3] |
| HAART-naive HIV-positive | This compound monotherapy or with initiation of HAART | Noted to prevent a significant increase in HIV viremia when used alone.[3] | Stabilized HIV viremia[1] |
| Table 2: Summary of immunological and virological outcomes from a Phase I/II clinical trial of this compound in HIV-positive patients. |
Experimental Protocols
In Vitro Pan-Viral Screening of this compound
Objective: To determine the direct antiviral activity of this compound against a panel of viruses.
Methodology:
-
Cell Culture: Appropriate host cell lines for each virus were cultured in 96-well plates.
-
Virus Inoculation: Cells were infected with the respective virus at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Following viral adsorption, the culture medium was replaced with fresh medium containing serial dilutions of this compound. A positive control (a known antiviral for the specific virus, e.g., AZT for HIV) and a negative control (vehicle) were included.
-
Incubation: The plates were incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 7 days for HIV in peripheral blood mononuclear cells).
-
Endpoint Analysis: The antiviral activity was assessed by measuring the inhibition of a viral-specific marker, such as viral-induced cytopathic effect (CPE), viral antigen expression (e.g., HBsAg for HBV), or viral enzyme activity (e.g., reverse transcriptase for HIV).
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits viral replication by 50%, was calculated from the dose-response curves.
Phase I/II Clinical Trial of this compound in HIV-Infected Patients
Objective: To evaluate the safety and immunomodulating effects of this compound in HIV-positive patients.
Study Design: A 16-week, open-label, dose-escalation trial involving 21 HIV-positive patients stratified into four groups based on their HAART status and CD4+ cell counts.
Patient Groups:
-
Group A: On stable HAART with CD4+ counts between 300-500 cells/µL.
-
Group B: HAART-naive with CD4+ counts <500 cells/µL.
-
Group C: HAART-naive with CD4+ counts >500 cells/µL.
-
Group D: On stable HAART with CD4+ counts <200 cells/µL.
Treatment Regimen:
-
Groups A and D: this compound was added to their existing HAART regimen.
-
Group B: this compound was initiated concurrently with HAART.
-
Group C: this compound was administered as a monotherapy.
-
This compound was administered in a pulse-dose escalation manner (e.g., 25 mg every other day for one week).
Assessments:
-
Safety: Monitoring of adverse events.
-
Immunological Parameters: Measurement of CD4+ and CD8+ T-cell counts and subsets (naive and memory), and quantification of HIV-specific CD8+ T-cells producing IFN-γ and perforin.
-
Virological Parameters: Measurement of plasma HIV RNA levels (viral load).
-
Cytokine Analysis: Quantification of mRNA for cytokines such as IL-10.
Signaling Pathways and Mechanisms of Action
This compound's primary immunomodulatory function is the co-stimulation of CD4+ T helper cells. This action is believed to be mediated through the formation of a transient Schiff base between the aldehyde group of this compound and an amino group on the surface of T-cells. This co-stimulatory signal complements the primary signal from the T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), leading to a more robust T-cell activation and a shift towards a Th1-type immune response, which is crucial for controlling viral infections.
The diagram above illustrates the proposed mechanism of this compound's co-stimulatory action. The primary antigen-specific signal (Signal 1) is delivered through the interaction of the TCR/CD4 complex with the MHC-II/antigen complex on the APC. This compound provides a co-stimulatory signal (Signal 2) by forming a Schiff base with an amine group on the T-cell surface. This enhances the downstream signaling cascade, leading to increased calcium flux and activation of transcription factors like NFAT and NF-κB, ultimately resulting in the production of Th1 cytokines such as IL-2 and IFN-γ.
Experimental Workflow for Assessing Synergistic Antiviral Effects
The following workflow outlines a standard in vitro method for determining if two compounds have a synergistic antiviral effect.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tucaresol
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tucaresol. The following procedural guidance is based on best practices for handling investigational drugs and potentially hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves are required. A minimum thickness of 4 mils is recommended. For extensive handling, double gloving is advised.[1] |
| Glove Change Frequency | Gloves should be changed every 30 to 60 minutes, or immediately if they are contaminated, torn, or punctured.[2][3] | |
| Body Protection | Gown | A disposable, non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs should be worn.[2][3] |
| Shoe Covers | Recommended when there is a risk of spills.[1] | |
| Eye Protection | Safety Glasses/Goggles | Safety goggles are required to protect from splashes or aerosols.[1] |
| Respiratory Protection | Respirator | In situations where aerosols or dust may be generated, a NIOSH-approved respirator (such as a surgical N-95) should be used.[4] |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for donning and doffing PPE when working with this compound.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don PPE: Put on a full set of PPE, including double gloves, a gown, eye protection, and a respirator if the material is a powder or if aerosols are present.[1]
-
Containment: Use a chemotherapy/hazardous drug spill kit to contain the spill.[1]
-
Cleaning: Decontaminate the area as per your institution's established protocols for hazardous materials.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal of this compound and Contaminated Materials:
All materials that have come into contact with this compound, including used vials, syringes, PPE, and cleaning materials, must be disposed of as hazardous waste.
| Waste Type | Disposal Container |
| Used bottles, syringes, IV bags, and tubing | Biohazard box (red bags)[1] |
| Contaminated gloves and other disposable PPE | Biohazard box (red bags)[1] |
| Needles and other sharps | Sharps container (needle box)[1] |
| Non-contaminated disposable PPE | Regular trash[1] |
The following diagram outlines the decision-making process for the proper disposal of materials after handling this compound.
Disclaimer: As this compound is an investigational drug, a specific Safety Data Sheet (SDS) may not be publicly available.[5] The guidance provided here is based on general best practices for handling potentially hazardous and investigational drugs.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
